Product packaging for 8-Bromo-2-methylisoquinolin-1(2H)-one(Cat. No.:CAS No. 643069-17-4)

8-Bromo-2-methylisoquinolin-1(2H)-one

Cat. No.: B1375564
CAS No.: 643069-17-4
M. Wt: 238.08 g/mol
InChI Key: NDFMRXCNPWFPDB-UHFFFAOYSA-N
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Description

8-Bromo-2-methylisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrNO B1375564 8-Bromo-2-methylisoquinolin-1(2H)-one CAS No. 643069-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-methylisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-12-6-5-7-3-2-4-8(11)9(7)10(12)13/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFMRXCNPWFPDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C1=O)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Strategic Value of Halogenated Isoquinolinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 8-Bromo-2-methylisoquinolin-1(2H)-one

The isoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif, forming the core structure of numerous biologically active compounds and approved pharmaceuticals. Its rigid, bicyclic framework serves as an excellent template for presenting functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Within this class, halogenated derivatives, particularly bromo-substituted isoquinolinones, represent critical strategic intermediates. The bromine atom acts as a versatile synthetic handle, enabling a wide array of subsequent functionalizations through powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale for specific reagents and conditions, and the mechanistic details that govern the transformation. This document is intended for researchers, medicinal chemists, and process development scientists who require a robust and reproducible method for accessing this valuable building block.

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively approached via a two-step sequence starting from the commercially available or readily synthesized precursor, 2-methylisoquinolin-1(2H)-one. This strategy isolates the two key transformations: N-methylation and subsequent regioselective bromination.

G A Isoquinolin-1(2H)-one (1-Hydroxyisoquinoline) B 2-Methylisoquinolin-1(2H)-one A->B C 2-Methylisoquinolin-1(2H)-one D This compound (Target Compound) C->D  NBS  Conc. H₂SO₄, 0°C to RT

Diagram 1: Overall Synthetic Workflow. A two-step pathway for the synthesis of the target compound.

Part I: Synthesis of 2-Methylisoquinolin-1(2H)-one

The initial step involves the N-alkylation of the isoquinolin-1(2H)-one core. This lactam nitrogen is readily alkylated under standard basic conditions.

Experimental Protocol: N-Methylation
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add isoquinolin-1(2H)-one (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetone.

  • Reagent Addition: Add methyl iodide (CH₃I, 1.5 eq) to the suspension.

  • Reaction Execution: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-methylisoquinolin-1(2H)-one as a pure solid.[3]

Mechanistic Rationale: SN2 Alkylation

The N-methylation proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. Potassium carbonate, a mild base, is sufficient to deprotonate the acidic N-H of the lactam, generating a nucleophilic nitrogen anion. This anion then attacks the electrophilic methyl carbon of methyl iodide, displacing the iodide leaving group to form the N-C bond. The use of a polar aprotic solvent like acetone facilitates this SN2 reaction.

Part II: Regioselective Bromination of 2-Methylisoquinolin-1(2H)-one

This is the pivotal step of the synthesis, requiring precise control to achieve bromination at the C8 position of the isoquinolinone ring. The regioselectivity of electrophilic aromatic substitution on this heterocyclic system is governed by the combined electronic effects of the fused rings and substituents.

Experimental Protocol: Electrophilic Bromination
  • Reaction Setup: In a flask cooled to 0°C in an ice bath, carefully add concentrated sulfuric acid (H₂SO₄).

  • Substrate Addition: Slowly add 2-methylisoquinolin-1(2H)-one (1.0 eq) to the stirred, cold acid. Stir until complete dissolution.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, ensuring the internal temperature is maintained below 5-10°C.

  • Reaction Execution: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is collected by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral, followed by a wash with a cold, dilute sodium bicarbonate solution. The crude product can be purified by recrystallization (e.g., from ethanol) to yield this compound.[4][5]

Causality Behind Experimental Choices & Regioselectivity

The choice of N-Bromosuccinimide (NBS) in concentrated sulfuric acid is critical for achieving the desired regioselectivity.

  • Electrophile Generation: In a strongly acidic medium like H₂SO₄, NBS is protonated, generating a highly potent electrophilic bromine species (Br⁺), which is necessary to react with the moderately activated aromatic ring.

  • Directing Effects: The isoquinolinone ring system's reactivity towards electrophiles is complex. The lactam functionality in the pyridinone ring influences the electron density of the fused benzene ring. The C5 and C8 positions are generally the most activated sites for electrophilic attack in the isoquinoline core.[5][6]

  • Control of Regioselectivity: While bromination of isoquinoline itself can often lead to a mixture of 5-bromo and 5,8-dibromo products, the reaction conditions can be tuned to favor specific isomers.[5][6] The use of sulfuric acid at low temperatures often favors substitution at the C8 position in related heterocyclic systems. The precise mechanism for this selectivity is a subject of study but is likely influenced by the protonation state of the substrate in the strong acid, which modulates the electronic directing effects and may introduce steric hindrance that disfavors attack at the more crowded C5 position.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoquinolinone Scaffold as a Privileged Structure in Drug Discovery

The isoquinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural foundation of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1][2][3][4] Its derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, microbial infections, and cardiovascular conditions.[1][3] The isoquinolin-1(2H)-one core, a lactam derivative of isoquinoline, is of particular interest to researchers and drug development professionals. This scaffold is present in a variety of biologically active molecules and is considered a "privileged structure" due to its ability to interact with multiple biological targets. The strategic placement of substituents on this core allows for the fine-tuning of its physicochemical and pharmacokinetic properties, making it a versatile template for the design of novel therapeutics.

This technical guide provides a comprehensive overview of the core physicochemical properties of 8-Bromo-2-methylisoquinolin-1(2H)-one , a specific derivative with potential applications in synthetic and medicinal chemistry. Understanding these fundamental characteristics is a critical first step in the drug development pipeline, influencing everything from synthesis and formulation to bioavailability and therapeutic efficacy. This document is designed for researchers, scientists, and drug development professionals, offering not only the available data for this compound but also the detailed experimental methodologies required to generate such critical information in a laboratory setting.

Core Physicochemical Data

PropertyValue / DescriptionSource(s)
IUPAC Name This compound-
Synonyms 8-bromo-2-methyl-1(2H)-isoquinolinone[4][5]
CAS Number 643069-17-4[4][5][6]
Molecular Formula C₁₀H₈BrNO[4][5][6]
Molecular Weight 238.08 g/mol [4][5][6]
Physical Form Solid[4][5]
Melting Point Data not available. The positional isomer, 8-bromo-6-methylquinolin-2(1H)-one, has a melting point of 289-291 °C.[7]
Boiling Point 375.7 ± 42.0 °C at 760 mmHg (Predicted)[5]
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO and DMF.[8]-
Storage Sealed in a dry environment at room temperature.[4][6][9]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for determining the key physicochemical properties of this compound. The rationale behind each experimental choice is explained from the perspective of a senior application scientist, emphasizing the importance of generating accurate and reproducible data.

Melting Point Determination

Expertise & Experience: The melting point is a fundamental physical property that provides a quick and reliable indication of a compound's purity. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range. For a novel compound like this compound, establishing a precise melting point is a critical quality control parameter. We utilize the capillary method with a modern digital melting point apparatus for its accuracy and reproducibility.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample of this compound is completely dry and finely powdered. A small amount of the powder is introduced into a capillary tube, which is sealed at one end.

  • Loading the Capillary Tube: The open end of the capillary tube is tapped gently into the powdered sample. The tube is then inverted and tapped on a hard surface to compact the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Apparatus Setup: The loaded capillary tube is placed into the heating block of a digital melting point apparatus.

  • Rapid Determination (Optional but Recommended): A preliminary rapid heating (10-20 °C/min) can be performed to quickly determine an approximate melting range. This saves time in the subsequent accurate determination.

  • Accurate Determination: A fresh sample is heated to a temperature approximately 20 °C below the estimated melting point. The heating rate is then slowed to 1-2 °C/min to allow for thermal equilibrium.

  • Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the compound's melting point.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry & Powder Sample B Load Capillary Tube A->B C Place in Apparatus B->C D Rapid Heating (Optional) C->D E Slow Heating (1-2°C/min) D->E F Record T_onset & T_complete E->F G Assess Purity F->G Melting Point Range

Workflow for Melting Point Determination.
Solubility Profiling

Expertise & Experience: Solubility is a critical determinant of a drug candidate's bioavailability. Poor aqueous solubility can lead to low absorption from the gastrointestinal tract, hindering the development of oral dosage forms. The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated solution.[10] By assessing solubility in various aqueous buffers (simulating physiological pH) and organic solvents (relevant for formulation), we can build a comprehensive profile that informs preclinical development.

Methodology: Shake-Flask Method for Equilibrium Solubility

  • Solvent Preparation: Prepare a series of relevant solvents, such as phosphate-buffered saline (PBS) at pH 7.4, acetate buffer at pH 4.5, and common organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.

  • Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials and place them in a shaker or agitator in a temperature-controlled water bath (typically at 25 °C or 37 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant (the saturated solution) and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, against a standard curve of known concentrations. The determined concentration represents the equilibrium solubility of the compound in that solvent.

SolubilityWorkflow cluster_setup Setup cluster_process Processing cluster_analysis Analysis A Add Excess Solid to Solvent B Seal Vial A->B C Agitate at Constant Temp (24-48h) B->C D Centrifuge/Settle C->D E Filter Supernatant D->E G Analyze Filtrate (HPLC/UV-Vis) E->G F Prepare Standard Curve F->G H Calculate Concentration G->H I Solubility Data H->I Equilibrium Solubility NMRWorkflow A Dissolve Sample in Deuterated Solvent B Add Internal Standard (TMS) A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire FID D->E F Fourier Transform E->F G Process Spectrum (Phase, Baseline, Reference) F->G H Integrate & Analyze G->H I ¹H NMR Spectrum H->I Structural Confirmation

References

An In-Depth Technical Guide to 8-Bromo-2-methylisoquinolin-1(2H)-one: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-2-methylisoquinolin-1(2H)-one is a halogenated derivative of the isoquinoline scaffold, a prominent heterocyclic motif in medicinal chemistry. The isoquinoline core is a key structural component in a wide array of biologically active natural products and synthetic compounds, exhibiting diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 8-position and a methyl group at the 2-position of the isoquinolinone core provides a unique chemical entity with potential for further functionalization and development as a lead compound in drug discovery programs. This technical guide provides a comprehensive overview of its chemical identity, a plausible synthetic route, detailed characterization, and potential applications, with insights for researchers in the field.

Chemical Identity and Properties

CAS Number: 643069-17-4

Molecular Formula: C₁₀H₈BrNO

Molecular Weight: 238.08 g/mol

Synonyms: 8-bromo-2-methyl-1(2H)-isoquinolinone

PropertyValueSource
Physical FormSolid
Storage TemperatureRoom Temperature, sealed in dry conditions
PurityTypically >95%

Synthesis and Mechanism

Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one

The synthesis of the 8-bromoisoquinolin-1(2H)-one intermediate can be achieved through the bromination of isoquinolin-1(2H)-one. A common method for the bromination of isoquinolines involves the use of N-bromosuccinimide (NBS) in a strong acid, such as concentrated sulfuric acid. This electrophilic aromatic substitution reaction is regioselective, favoring substitution on the benzene ring of the isoquinoline nucleus.

Experimental Protocol: Synthesis of 8-Bromoisoquinolin-1(2H)-one (Proposed)

  • To a stirred solution of isoquinolin-1(2H)-one in concentrated sulfuric acid, cooled to 0-5 °C, add N-bromosuccinimide (NBS) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base, such as sodium hydroxide solution, until a precipitate is formed.

  • Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield crude 8-bromoisoquinolin-1(2H)-one.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure intermediate.

Step 2: N-Methylation of 8-Bromoisoquinolin-1(2H)-one

The final step involves the N-methylation of the synthesized 8-bromoisoquinolin-1(2H)-one. This can be achieved using a variety of methylating agents, with methyl iodide (CH₃I) in the presence of a base being a common and effective method. The base deprotonates the nitrogen of the isoquinolinone, forming a nucleophilic anion that subsequently reacts with methyl iodide in an Sₙ2 reaction.

Experimental Protocol: N-Methylation of 8-Bromoisoquinolin-1(2H)-one (Proposed)

  • Dissolve 8-bromoisoquinolin-1(2H)-one in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

  • Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period to facilitate the formation of the anion.

  • Add methyl iodide to the reaction mixture and stir at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one cluster_step2 Step 2: N-Methylation Isoquinolin-1(2H)-one Isoquinolin-1(2H)-one Reaction_1 Bromination Isoquinolin-1(2H)-one->Reaction_1 NBS, H₂SO₄ 8-Bromo-isoquinolin-1(2H)-one 8-Bromo-isoquinolin-1(2H)-one Reaction_1->8-Bromo-isoquinolin-1(2H)-one Reaction_2 N-Methylation 8-Bromo-isoquinolin-1(2H)-one->Reaction_2 CH₃I, Base (e.g., K₂CO₃) This compound This compound Reaction_2->this compound

Caption: Proposed two-step synthesis of this compound.

Characterization and Spectroscopic Data

The structural elucidation and confirmation of this compound would rely on a combination of standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline ring system and a distinct singlet for the N-methyl group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing bromine atom and the lactam functionality.

  • ¹³C NMR: The carbon NMR spectrum would display signals for all ten carbon atoms in the molecule, with the carbonyl carbon appearing at a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy:

The IR spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the lactam ring, typically in the range of 1650-1680 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the aromatic and methyl groups, as well as the C-Br stretching vibration at lower wavenumbers.

Mass Spectrometry (MS):

The mass spectrum would exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. Fragmentation patterns would likely involve the loss of the methyl group, carbon monoxide, and the bromine atom.

Spectroscopic DataExpected Characteristics
¹H NMR Aromatic protons (multiplets), N-methyl protons (singlet, ~3.5 ppm)
¹³C NMR Carbonyl carbon (~160-170 ppm), Aromatic carbons, N-methyl carbon
IR (cm⁻¹) C=O stretch (~1650-1680), C-H stretch (aromatic and aliphatic), C-Br stretch
Mass Spec (m/z) Molecular ion peak (M⁺) and M+2 peak in ~1:1 ratio

Applications in Drug Discovery and Research

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. The presence of a bromine atom on this scaffold is particularly advantageous for drug development for several reasons:

  • Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to target proteins.

  • Modulation of Physicochemical Properties: The introduction of bromine can influence the lipophilicity and metabolic stability of the molecule, which are critical parameters for drug-likeness.

  • Site for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

While specific biological activities for this compound are not extensively reported, derivatives of the quinolinone core have demonstrated a broad range of therapeutic potential, including as kinase inhibitors for cancer therapy and as antibacterial agents.[1]

Applications cluster_properties Key Structural Features cluster_applications Potential Applications in Drug Discovery Core_Scaffold This compound Bromine 8-Bromo Substituent Core_Scaffold->Bromine N_Methyl N-Methyl Group Core_Scaffold->N_Methyl Isoquinolinone Isoquinolinone Core (Privileged Structure) Core_Scaffold->Isoquinolinone SAR_Studies Lead Compound for SAR Studies Bromine->SAR_Studies Versatile Synthetic Handle Kinase_Inhibitors Kinase Inhibitors (Anticancer) Isoquinolinone->Kinase_Inhibitors Antibacterial Antibacterial Agents Isoquinolinone->Antibacterial

Caption: Logical relationships of structural features to potential applications.

Safety and Handling

Based on the safety data for the closely related compound 8-bromoisoquinoline, this compound should be handled with care in a well-ventilated laboratory fume hood.[2][3] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

For detailed and specific safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Suppliers

This compound is available from several chemical suppliers, including:

  • Sigma-Aldrich

  • Sunway Pharm Ltd[4]

  • ChemScene

Conclusion

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through a two-step process involving bromination and subsequent N-methylation of the isoquinolinone core. The presence of the bromine atom offers a strategic advantage for the development of novel therapeutics by enabling further structural modifications and potentially enhancing biological activity through halogen bonding. This technical guide provides a foundational understanding of this compound, empowering researchers to explore its full potential in the quest for new and effective medicines.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 8-Bromo-2-methylisoquinolin-1(2H)-one as a PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the hypothesized mechanism of action of 8-Bromo-2-methylisoquinolin-1(2H)-one, a compound of significant interest within the broader class of isoquinolinones. While direct literature on the specific biological activity of this molecule is nascent, its structural features strongly suggest a potential role as an inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. This document will, therefore, propose a scientifically grounded hypothesis and outline a comprehensive research framework to elucidate and validate this putative mechanism.

The Isoquinolinone Scaffold: A Privileged Structure in Drug Discovery

The isoquinolinone core is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The versatility of this scaffold allows for extensive synthetic derivatization, enabling the fine-tuning of pharmacological properties.[2] Notably, several isoquinolinone derivatives have been investigated as inhibitors of key cellular enzymes, including kinases and phosphodiesterases.[4][5] The structural resemblance of this compound to known PARP inhibitors, which often feature a bicyclic aromatic core, forms the basis of our central hypothesis.

Central Hypothesis: this compound as a Novel PARP Inhibitor

We hypothesize that this compound functions as an inhibitor of PARP enzymes, key players in the DNA damage response (DDR). PARP inhibitors have emerged as a clinically significant class of anticancer agents, particularly in the context of tumors with deficiencies in homologous recombination repair (HRR), such as those harboring BRCA1/2 mutations.[6][7][8] By inhibiting PARP-mediated DNA repair, these compounds induce synthetic lethality in HRR-deficient cancer cells.

The proposed mechanism of action is centered on the competitive inhibition of the PARP catalytic domain. The isoquinolinone core of this compound is predicted to mimic the nicotinamide moiety of the NAD+ substrate, thereby blocking the synthesis of poly(ADP-ribose) chains and trapping PARP on damaged DNA. This trapping is a critical aspect of the antitumor activity of many PARP inhibitors.[7]

A Phased Experimental Approach to Mechanism of Action Validation

To rigorously test our hypothesis, a multi-phased experimental strategy is proposed, progressing from in vitro biochemical assays to cell-based and potentially in vivo studies.

Phase 1: In Vitro Target Engagement and Potency Determination

The initial phase focuses on confirming direct interaction with and inhibition of PARP enzymes.

Experimental Protocol 1: Homogeneous PARP Inhibition Assay

This assay quantifies the inhibitory activity of this compound against PARP1 and PARP2.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PARP1 and PARP2.

  • Methodology:

    • Recombinant human PARP1 or PARP2 enzyme is incubated with a histone-coated plate.

    • A reaction mixture containing biotinylated NAD+ and the test compound at various concentrations is added.

    • The reaction is allowed to proceed for a defined period.

    • The plate is washed, and streptavidin-horseradish peroxidase (HRP) is added to detect the biotinylated poly(ADP-ribose) chains.

    • A chemiluminescent substrate is added, and the signal is read on a luminometer.

    • The IC50 value is calculated from the dose-response curve.

ParameterExpected Outcome
PARP1 IC50< 1 µM
PARP2 IC50< 1 µM
Phase 2: Cellular Target Engagement and Downstream Pathway Modulation

This phase aims to confirm that the compound engages its target in a cellular context and modulates downstream signaling pathways.

Experimental Protocol 2: Cellular PARP Inhibition Assay (PAR-ylation Assay)

This assay measures the inhibition of PARP activity within cells.

  • Objective: To determine the half-maximal effective concentration (EC50) of the compound for inhibiting cellular PARP activity.

  • Methodology:

    • Cancer cells (e.g., BRCA-mutant ovarian or breast cancer cell lines) are treated with a DNA-damaging agent (e.g., hydrogen peroxide) to induce PARP activity.

    • Cells are concurrently treated with a range of concentrations of this compound.

    • Cell lysates are prepared, and the levels of poly(ADP-ribose) (PAR) are quantified by Western blotting or ELISA using a PAR-specific antibody.

    • The EC50 value is determined from the dose-response curve.

Experimental Protocol 3: DNA Damage Foci Formation Assay

This assay assesses the impact of PARP inhibition on the DNA damage response.

  • Objective: To evaluate the effect of the compound on the formation of γH2AX and RAD51 foci, markers of DNA double-strand breaks and homologous recombination, respectively.

  • Methodology:

    • Cells are treated with the test compound and/or a DNA-damaging agent.

    • Cells are fixed, permeabilized, and stained with antibodies against γH2AX and RAD51.

    • Fluorescently labeled secondary antibodies are used for detection.

    • The number and intensity of nuclear foci are quantified using fluorescence microscopy and image analysis software.

Phase 3: Cellular Viability and Synthetic Lethality Assessment

This phase investigates the functional consequences of PARP inhibition in cancer cells.

Experimental Protocol 4: Cell Viability and Apoptosis Assays

  • Objective: To determine the cytotoxic and pro-apoptotic effects of the compound, particularly in HRR-deficient cells.

  • Methodology:

    • A panel of cancer cell lines, including both HRR-proficient and HRR-deficient pairs, are treated with increasing concentrations of the compound.

    • Cell viability is assessed after 72-96 hours using assays such as MTT or CellTiter-Glo.

    • Apoptosis is measured by flow cytometry using Annexin V/Propidium Iodide staining or by detecting caspase-3/7 activity.

Visualizing the Proposed Mechanism and Experimental Workflow

Diagram 1: Proposed Signaling Pathway of this compound

cluster_nucleus Nucleus DNA_damage DNA Damage (Single-Strand Break) PARP PARP DNA_damage->PARP recruits PAR Poly(ADP-ribose) (PAR) PARP->PAR synthesizes DSB Double-Strand Break PARP->DSB trapping leads to NAD NAD+ NAD->PARP substrate Compound 8-Bromo-2-methyl- isoquinolin-1(2H)-one Compound->PARP inhibits Repair_factors DNA Repair Factors (e.g., XRCC1) PAR->Repair_factors recruits SSBR Single-Strand Break Repair Repair_factors->SSBR HRR Homologous Recombination Repair (HRR) DSB->HRR normally repaired by Apoptosis Apoptosis DSB->Apoptosis in HRR-deficient cells Cell_death Cell Death Apoptosis->Cell_death BRCA_deficient BRCA-deficient Cell BRCA_deficient->HRR impairs

Caption: Proposed mechanism of action of this compound as a PARP inhibitor.

Diagram 2: Experimental Workflow for Mechanism of Action Validation

cluster_workflow Mechanism of Action Validation Workflow Phase1 Phase 1: In Vitro Target Engagement Phase2 Phase 2: Cellular Target Engagement Phase1->Phase2 Assay1 Homogeneous PARP Inhibition Assay (IC50) Phase1->Assay1 Phase3 Phase 3: Functional Cellular Assays Phase2->Phase3 Assay2 Cellular PAR-ylation Assay (EC50) Phase2->Assay2 Assay3 DNA Damage Foci (γH2AX, RAD51) Phase2->Assay3 Assay4 Cell Viability & Apoptosis Assays Phase3->Assay4

Caption: Phased experimental workflow for validating the mechanism of action.

Concluding Remarks and Future Directions

The presented research framework provides a robust and logical pathway to investigate the putative mechanism of action of this compound as a PARP inhibitor. Successful validation of this hypothesis would position this compound as a promising lead for further preclinical and clinical development, particularly for the treatment of cancers with underlying DNA repair deficiencies. Future studies should focus on medicinal chemistry efforts to optimize its potency and selectivity, as well as in vivo efficacy and safety profiling in relevant animal models. The exploration of this and other novel isoquinolinone derivatives holds significant promise for expanding the arsenal of targeted therapies in oncology.

References

potential biological targets of 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Unveiling the Molecular Targets of 8-Bromo-2-methylisoquinolin-1(2H)-one: A Strategic Approach to Target Identification and Validation

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound is a synthetic compound belonging to this class, and while its specific biological targets are not yet fully elucidated, its structural similarity to known enzyme inhibitors and receptor modulators suggests a rich potential for therapeutic application. This in-depth technical guide provides a comprehensive framework for researchers and drug development professionals to systematically identify and validate the potential biological targets of this compound. We will delve into the rationale behind various experimental strategies, from initial in silico predictions to rigorous in vitro and cell-based validation assays. This document is intended to serve as a practical, hands-on resource, blending established protocols with the strategic insights necessary for successful target deconvolution.

Introduction: The Therapeutic Potential of the Isoquinolinone Scaffold

The isoquinolin-1(2H)-one core is a recurring motif in a variety of natural products and synthetic molecules with significant pharmacological activities. A prominent example is the family of poly (ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a crucial class of anti-cancer agents. For instance, several potent PARP inhibitors feature an isoquinolinone or a bioisosteric quinazolinone scaffold. The structural resemblance of this compound to these inhibitors suggests that PARP enzymes could be a potential target class. Furthermore, isoquinoline derivatives have been reported to exhibit a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects, by modulating various cellular targets such as kinases, topoisomerases, and G-protein coupled receptors. This highlights the potential of this compound to interact with key enzymatic and signaling pathways. This guide will provide a strategic roadmap for the systematic identification and validation of its molecular targets.

Initial Target Hypothesis Generation: An In Silico and Literature-Driven Approach

Prior to embarking on extensive and resource-intensive wet lab experiments, a robust initial phase of in silico analysis and literature review is critical. This foundational step allows for the generation of testable hypotheses and helps to prioritize experimental efforts.

Structural Similarity and Substructure Searching

The first step involves leveraging chemical informatics tools to identify known compounds with structural similarity to this compound. Databases such as PubChem, ChEMBL, and SciFinder are invaluable resources for this purpose.

  • Input Structure: Utilize the SMILES (Simplified Molecular Input Line Entry System) or IUPAC name of this compound.

  • Select Database: Choose a comprehensive chemical database (e.g., PubChem).

  • Define Similarity Metric: Employ a Tanimoto coefficient threshold to identify close structural analogs.

  • Analyze Hits: Scrutinize the identified similar compounds for reported biological activities and known targets. This can provide initial clues about the potential target classes for our lead compound.

Predictive Modeling and Target Prediction Servers

Several computational tools can predict potential protein targets for a small molecule based on its structure. These servers utilize various algorithms, including machine learning models trained on large datasets of known drug-target interactions.

  • SwissTargetPrediction: This is a widely used web server that predicts the most probable macromolecular targets of a small molecule.

  • SuperPred: This tool predicts the main class and subclass of a compound's potential target according to the Anatomical Therapeutic Chemical (ATC) classification system and provides a confidence score.

  • SEA (Similarity Ensemble Approach): This method uses 2D chemical similarity to infer protein targets.

It is crucial to interpret the outputs of these predictive models with caution. They provide probabilistic assessments and should be used to guide, not dictate, subsequent experimental validation.

Experimental Target Identification Strategies

Following the generation of initial hypotheses, the next phase involves direct experimental approaches to identify the cellular binding partners of this compound. These methods can be broadly categorized into affinity-based and label-free approaches.

Affinity-Based Target Identification

This strategy relies on the principle of using a modified version of the compound of interest as a "bait" to capture its interacting proteins from a complex biological sample, such as a cell lysate.

A critical prerequisite for this approach is the chemical synthesis of a derivative of this compound that incorporates a reactive group or a linker for immobilization onto a solid support (e.g., agarose or magnetic beads). The position of this linker is crucial to minimize disruption of the compound's native binding interactions.

The following diagram and protocol outline the key steps in an affinity chromatography experiment for target identification.

A Technical Guide to the Spectroscopic Characterization of 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the heterocyclic compound 8-Bromo-2-methylisoquinolin-1(2H)-one. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are working with or interested in the synthesis and characterization of isoquinolinone derivatives.

Introduction

This compound is a substituted isoquinolinone, a class of compounds that are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active molecules. The precise characterization of such compounds is paramount for ensuring their purity, confirming their structure, and understanding their chemical behavior. This guide will delve into the expected ¹H NMR, ¹³C NMR, and mass spectrometry data for this specific molecule, providing a foundational understanding for its identification and further investigation.

Molecular Structure and Properties

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.

Molecular Formula: C₁₀H₈BrNO[1]

Molecular Weight: 238.08 g/mol [1][2]

Structure:

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their immediate chemical environment. For this compound, the spectrum is predicted to show signals corresponding to the aromatic protons and the N-methyl protons. The choice of solvent can influence the chemical shifts; deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for isoquinolinone derivatives.[3]

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~3.5s3HN-CH₃The methyl group attached to the nitrogen is expected to be a singlet in the upfield region.
~6.5d1HH-4This proton is on a double bond adjacent to a carbonyl group and is expected to be a doublet due to coupling with H-3.
~7.0d1HH-3This proton is on a double bond and will appear as a doublet due to coupling with H-4.
~7.2-7.6m3HH-5, H-6, H-7These aromatic protons on the benzene ring will likely appear as a complex multiplet due to their respective couplings.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: Record the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the presence of ten carbon atoms in distinct chemical environments, ten signals are expected in the broadband proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~30N-CH₃The N-methyl carbon is expected in the aliphatic region.
~105-145Aromatic & Vinylic CarbonsThe eight sp² hybridized carbons of the isoquinolinone core will resonate in this region. The carbon bearing the bromine (C-8) will be significantly influenced by the halogen's electronic effects.
~160C=OThe carbonyl carbon is expected to be the most downfield signal due to the deshielding effect of the oxygen atom.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition: Record a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will be characterized by a distinctive isotopic pattern due to the presence of a bromine atom.

Expected Mass Spectrometry Data:

  • Molecular Ion Peak (M⁺): The mass spectrum will show a pair of peaks for the molecular ion due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 1:1 ratio).[4]

    • m/z ≈ 237 (for C₁₀H₈⁷⁹BrNO)

    • m/z ≈ 239 (for C₁₀H₈⁸¹BrNO)

  • Fragmentation Pattern: The fragmentation of the molecular ion will depend on the ionization technique used. Electron Ionization (EI) is a "hard" ionization technique that can cause significant fragmentation, providing structural information.[5] Softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) would likely show a more prominent molecular ion peak with less fragmentation.[5][6][7]

G Sample Sample Ionization Ionization Sample->Ionization Introduction Mass Analyzer Mass Analyzer Ionization->Mass Analyzer Ion Acceleration Detector Detector Mass Analyzer->Detector Mass Separation Mass Spectrum Mass Spectrum Detector->Mass Spectrum Signal Processing

Caption: General workflow of a mass spectrometry experiment.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization Method Selection: Choose an appropriate ionization method. For a general overview, Electron Ionization (EI) or Electrospray Ionization (ESI) in positive ion mode would be suitable.

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Analyze the resulting spectrum to identify the molecular ion peaks and characteristic fragment ions. Compare the observed isotopic pattern with the theoretical pattern for a monobrominated compound.

Conclusion

The combination of NMR and mass spectrometry provides a powerful and unambiguous method for the structural elucidation and confirmation of this compound. The predicted data in this guide, based on fundamental principles and comparison with related structures, serves as a valuable reference for researchers. Experimental verification of this data is crucial for absolute confirmation. The methodologies outlined herein provide a robust framework for the successful characterization of this and similar isoquinolinone derivatives.

References

solubility and stability of 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-2-methylisoquinolin-1(2H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic compound with potential applications in medicinal chemistry and pharmaceutical development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its advancement as a drug candidate. This guide provides a comprehensive framework for characterizing the . It details experimental protocols, explains the underlying scientific principles, and offers insights into data interpretation, thereby empowering researchers to generate robust and reliable data packages for this compound.

Introduction: The Significance of Physicochemical Characterization

The journey of a potential drug molecule from discovery to a therapeutic product is contingent on a detailed understanding of its fundamental properties. Among these, solubility and stability are critical determinants of a compound's developability. Poor aqueous solubility can lead to low bioavailability, hindering the efficacy of orally administered drugs.[1] Instability under various environmental conditions can compromise the drug's shelf-life, safety, and therapeutic effect.

This compound, with its isoquinolinone core, belongs to a class of compounds known for a wide range of biological activities.[2] The presence of a bromine atom and a methyl group can significantly influence its physicochemical characteristics. This guide presents a systematic approach to elucidating the solubility and stability profile of this specific molecule.

Core Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Solid
Storage Sealed in dry, room temperature

Determining the Solubility Profile

Solubility, the maximum concentration of a solute that can dissolve in a solvent at equilibrium, is a crucial parameter in drug discovery and development.[3] Both thermodynamic and kinetic solubility are important to assess. Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility provides an indication of how readily a compound dissolves from a high-concentration stock solution (often in DMSO) into an aqueous medium.[3][4]

Experimental Design: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its accuracy and reliability.[5] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached.

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess 8-Bromo-2- methylisoquinolin-1(2H)-one add_compound Add excess compound to a known volume of each solvent in vials prep_compound->add_compound prep_solvent Prepare relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) and organic solvents (e.g., DMSO, Ethanol) prep_solvent->add_compound shake Agitate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-72 hours) to reach equilibrium add_compound->shake phase_sep Phase Separation: Centrifuge or filter (0.45 µm) to remove undissolved solid shake->phase_sep quantify Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV) phase_sep->quantify data_analysis Calculate solubility (e.g., in µg/mL or mM) and report as mean ± SD for triplicates quantify->data_analysis

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Protocol:

  • Preparation of Solvents: Prepare a range of aqueous buffers to simulate physiological conditions (e.g., simulated gastric fluid pH 1.2, acetate buffer pH 4.5, and phosphate-buffered saline pH 6.8 and 7.4). Also, prepare common organic solvents for assessing non-aqueous solubility (e.g., DMSO, ethanol, methanol).[6]

  • Addition of Compound: To a series of glass vials, add an excess amount of this compound to a known volume of each solvent. The presence of excess solid is crucial for ensuring saturation.[1]

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, allow the vials to stand to let the undissolved solid settle. Carefully separate the supernatant containing the dissolved compound from the solid residue. This can be achieved by centrifugation followed by careful pipetting of the supernatant, or by filtration through a syringe filter (e.g., 0.45 µm).[1] It is important to choose a filter material that does not adsorb the compound.[4]

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard curve of the compound should be prepared to ensure accurate quantification.

  • Data Analysis: The experiment should be performed in at least triplicate for each solvent. Calculate the mean solubility and standard deviation.[1]

Kinetic Solubility Assessment

Kinetic solubility is often determined in early drug discovery to quickly screen compounds. It measures the concentration at which a compound precipitates from a solution when an aqueous buffer is added to a stock solution of the compound in an organic solvent (typically DMSO).[3] Nephelometry, which measures light scattering from suspended particles, is a common high-throughput method for this assessment.[7]

Illustrative Data Presentation:

Table 1: Hypothetical Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (µg/mL)Solubility (mM)
Simulated Gastric Fluid (pH 1.2)37Experimental ValueCalculated Value
Acetate Buffer (pH 4.5)37Experimental ValueCalculated Value
Phosphate Buffer (pH 6.8)37Experimental ValueCalculated Value
Phosphate-Buffered Saline (pH 7.4)37Experimental ValueCalculated Value
Water25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
DMSO25Experimental ValueCalculated Value

Note: Researchers should replace the placeholder values with their own experimental results.

Stability Assessment: A Forced Degradation Approach

Forced degradation studies, also known as stress testing, are essential to identify the likely degradation products of a drug substance and to establish its intrinsic stability.[8] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and use.[9] The results are crucial for developing stability-indicating analytical methods.

Designing a Forced Degradation Study

A comprehensive forced degradation study should evaluate the stability of this compound under hydrolytic, oxidative, and photolytic stress conditions.

Workflow for Forced Degradation Studies:

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_solution Prepare a stock solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep_solution->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) prep_solution->base neutral Neutral Hydrolysis (Water, 60°C) prep_solution->neutral oxidative Oxidative Degradation (e.g., 3% H₂O₂, RT) prep_solution->oxidative photolytic Photolytic Degradation (ICH Q1B conditions) prep_solution->photolytic thermal Thermal Degradation (Solid state, e.g., 80°C) prep_solution->thermal sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) acid->sampling base->sampling neutral->sampling oxidative->sampling photolytic->sampling thermal->sampling analysis Analyze samples using a stability-indicating HPLC method (e.g., with a photodiode array detector) sampling->analysis data_eval Quantify the remaining parent compound and identify major degradation products analysis->data_eval

Caption: Workflow for conducting forced degradation studies.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Basic hydrolysis is often rapid.

    • Neutral Hydrolysis: Mix the stock solution with water and heat (e.g., 60°C).

    • Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Photolytic Degradation: Expose the solution and solid compound to light according to ICH Q1B guidelines (a combination of cool white fluorescent and near-ultraviolet lamps).

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

  • Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. A photodiode array (PDA) detector is useful for assessing peak purity and identifying the emergence of degradation products.

  • Data Interpretation: Calculate the percentage of the parent compound remaining at each time point. Identify and, if possible, characterize any significant degradation products. The isoquinolinone ring, particularly the lactam functionality, may be susceptible to hydrolysis under acidic or basic conditions.

Long-Term Stability Evaluation

Based on the forced degradation results, a long-term stability study under ICH-recommended storage conditions (e.g., 25°C/60% RH and 40°C/75% RH) should be designed to determine the shelf-life of the drug substance.[10][11]

Illustrative Data Presentation:

Table 2: Hypothetical Forced Degradation of this compound (% remaining after 24 hours)

Stress Condition% Parent Compound RemainingMajor Degradation Products (Retention Time)
0.1 M HCl, 60°CExperimental ValueIdentify and list
0.1 M NaOH, RTExperimental ValueIdentify and list
Water, 60°CExperimental ValueIdentify and list
3% H₂O₂, RTExperimental ValueIdentify and list
Photolytic (ICH Q1B)Experimental ValueIdentify and list
Thermal (Solid, 80°C)Experimental ValueIdentify and list

Note: Researchers should replace the placeholder values with their own experimental results.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the . The experimental protocols outlined herein are based on established scientific principles and regulatory guidelines. The data generated from these studies will be invaluable for making informed decisions in the drug development process, including formulation design, selection of storage conditions, and prediction of in vivo behavior. Further characterization of any identified degradation products using techniques such as LC-MS/MS would be a logical next step to ensure the safety and quality of any potential drug product.

References

Unveiling 8-Bromo-2-methylisoquinolin-1(2H)-one: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery and history of 8-Bromo-2-methylisoquinolin-1(2H)-one, a heterocyclic compound of interest in medicinal chemistry. While the specific historical details of its initial synthesis remain somewhat nascent in publicly accessible records, this document pieces together the foundational chemical principles, likely synthetic pathways, and the broader context of isoquinolinone chemistry that underpin its existence and utility.

The Isoquinolinone Core: A Privileged Scaffold in Medicinal Chemistry

The story of this compound is intrinsically linked to the broader history of its parent structure, isoquinoline. First isolated from coal tar in the late 19th century, the isoquinoline scaffold quickly garnered attention for its presence in a vast array of naturally occurring alkaloids with potent biological activities. This discovery laid the groundwork for over a century of research into the synthesis and application of isoquinoline derivatives in drug discovery.

The isoquinolin-1(2H)-one core, a lactam derivative of isoquinoline, represents a particularly "privileged" scaffold in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby offering a rich starting point for the development of novel therapeutic agents. The inherent structural features of the isoquinolinone ring system, including its aromaticity, planarity, and hydrogen bonding capabilities, allow for diverse interactions with biological macromolecules.

Conceptual Synthesis: A Look at Probable Synthetic Routes

While a definitive seminal publication detailing the first synthesis of this compound (CAS Number: 643069-17-4) is not readily apparent in the surveyed literature, its structure suggests a logical synthetic approach rooted in established organic chemistry reactions. The presence of the bromine atom at the 8-position and the methyl group on the nitrogen atom are key transformations that would have been strategically implemented.

A plausible synthetic strategy would likely involve the construction of the isoquinolinone core followed by or preceded by the introduction of the bromo and methyl functionalities. One common approach to forming the isoquinolinone skeleton is through the cyclization of a suitably substituted precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic analysis, breaking down the molecule into simpler, commercially available starting materials, provides insight into its potential synthesis.

G target This compound intermediate1 8-Bromoisoquinolin-1(2H)-one target->intermediate1 N-Methylation intermediate2 Substituted Phenylacetic Acid Derivative intermediate1->intermediate2 Cyclization starting_material1 2-Bromotoluene intermediate2->starting_material1 Functional Group Interconversion starting_material2 Phthalimide intermediate2->starting_material2 Ring Opening

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that the target molecule could be synthesized from a simpler precursor like 8-bromoisoquinolin-1(2H)-one via N-methylation. The 8-bromoisoquinolin-1(2H)-one itself could be formed through the cyclization of a phenylacetic acid derivative, which in turn could be derived from readily available starting materials such as 2-bromotoluene and phthalimide.

Experimental Protocols: A Generalized Approach

Based on established methodologies for the synthesis of analogous isoquinolinone and quinolinone structures, a generalized experimental protocol can be proposed. It is crucial to note that these are illustrative and would require optimization for the specific synthesis of this compound.

Synthesis of a Substituted Phenylacetic Acid Precursor

The initial step would involve the creation of a suitable phenylacetic acid derivative. This could be achieved through various classical organic reactions. For instance, the reaction of a substituted benzyl halide with a cyanide source, followed by hydrolysis, would yield the desired carboxylic acid. The choice of starting materials and reaction conditions would be dictated by the desired substitution pattern on the benzene ring.

Cyclization to Form the Isoquinolinone Core

The construction of the isoquinolinone ring is a key step. A common method for this transformation is the Bischler-Napieralski reaction or the Pictet-Spengler reaction, followed by oxidation. Alternatively, intramolecular Friedel-Crafts acylation of an N-acyl-phenethylamine derivative can also be employed. The choice of cyclization strategy would depend on the nature of the substituents on the aromatic ring and the desired regioselectivity.

Bromination and N-Methylation

The introduction of the bromine atom at the 8-position could be achieved through electrophilic aromatic substitution on the isoquinolinone core or a precursor. The directing effects of the existing functional groups would be a critical consideration to ensure the desired regiochemistry. The final N-methylation step can be accomplished using a variety of methylating agents, such as methyl iodide or dimethyl sulfate, in the presence of a suitable base.

G cluster_0 Precursor Synthesis cluster_1 Core Formation & Functionalization Starting Material e.g., 2-Bromotoluene Intermediate 1 e.g., Substituted Benzyl Halide Starting Material->Intermediate 1 Reaction A Cyclization Precursor e.g., N-Acyl Phenethylamine Intermediate 1->Cyclization Precursor Reaction B Isoquinolinone Core Isoquinolin-1(2H)-one Cyclization Precursor->Isoquinolinone Core Cyclization Brominated Intermediate 8-Bromoisoquinolin-1(2H)-one Isoquinolinone Core->Brominated Intermediate Bromination Target Molecule This compound Brominated Intermediate->Target Molecule N-Methylation

Caption: A generalized workflow for the synthesis of this compound.

Physicochemical Properties and Characterization

The structural features of this compound give rise to a specific set of physicochemical properties that are crucial for its handling, characterization, and application.

PropertyValue
CAS Number 643069-17-4
Molecular Formula C₁₀H₈BrNO
Molecular Weight 238.08 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents

Characterization Techniques: The definitive identification and purity assessment of this compound would rely on a combination of modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.

  • Mass Spectrometry (MS): This technique would confirm the molecular weight and provide fragmentation patterns that can further support the proposed structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the carbonyl (C=O) stretch of the lactam and the aromatic C-H and C=C vibrations.

  • Melting Point Analysis: A sharp melting point range would be indicative of a pure compound.

Applications and Future Directions

While specific, large-scale applications of this compound are not extensively documented in publicly available literature, its structure suggests significant potential as a key intermediate in drug discovery and materials science.

The presence of the bromine atom at the 8-position provides a versatile handle for further chemical modifications. Through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions, a wide variety of substituents can be introduced at this position. This allows for the systematic exploration of structure-activity relationships (SAR) in the development of new drug candidates.

Given the established biological activities of the broader isoquinolinone class, it is plausible that derivatives of this compound could be investigated for a range of therapeutic applications, including but not limited to:

  • Oncology: As inhibitors of various kinases and other signaling proteins involved in cancer progression.

  • Neuroscience: Targeting receptors and enzymes in the central nervous system.

  • Infectious Diseases: As novel antibacterial or antiviral agents.

The future of this compound likely lies in its role as a valuable building block for the synthesis of more complex and functionally diverse molecules. As synthetic methodologies continue to advance, the ability to precisely functionalize this scaffold will undoubtedly lead to the discovery of new compounds with significant scientific and therapeutic potential.

Conclusion

This compound emerges from a rich history of isoquinoline chemistry. While the specific details of its initial discovery are not prominently documented, its structure and the well-established reactivity of the isoquinolinone core provide a clear blueprint for its synthesis. As a versatile intermediate, it holds considerable promise for the development of novel compounds in the fields of medicinal chemistry and materials science. Further research into its synthesis, characterization, and application will undoubtedly continue to unlock its full potential.

Methodological & Application

Application Notes and Protocols for the Investigation of 8-Bromo-2-methylisoquinolin-1(2H)-one in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide for the initial characterization and utilization of 8-Bromo-2-methylisoquinolin-1(2H)-one in a cell culture setting. While specific biological data for this compound is not extensively documented in the public domain, its structural similarity to other quinolinone derivatives suggests potential applications in cancer research, particularly in the study of cytotoxicity, apoptosis, and DNA damage repair pathways.[1][2][3] This document offers a strategic framework and detailed protocols for researchers to systematically investigate the compound's efficacy and mechanism of action.

I. Compound Overview and Rationale for Investigation

This compound is a heterocyclic compound featuring a quinolinone core.[4] The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[2][3] The bromine substitution at the 8-position provides a potential site for further chemical modification and may influence the compound's biological activity.[2]

Given the known activities of related compounds, it is hypothesized that this compound may function as an inhibitor of cellular processes crucial for cancer cell survival, such as DNA repair. Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted therapies that have shown significant promise, particularly in cancers with deficiencies in DNA repair pathways like those with BRCA1/2 mutations.[5][6][7] Therefore, a primary focus of the initial investigation should be to assess the compound's potential as a PARP inhibitor and its effects on DNA integrity.

II. Essential Preliminary Steps: Solubility and Stock Solution Preparation

A common challenge with novel small molecules is achieving and maintaining solubility in aqueous cell culture media.[8]

Protocol 1: Solubility Assessment and Stock Solution Preparation

  • Initial Solvent Selection: Dimethyl sulfoxide (DMSO) is the recommended initial solvent for creating a high-concentration stock solution due to its broad solubilizing power for organic compounds.[8]

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% cell culture-grade DMSO.[8]

    • To aid dissolution, vortex the solution thoroughly and, if necessary, use gentle warming (up to 37°C) or sonication.[8]

    • Visually inspect the solution to ensure the compound is fully dissolved with no visible particulates.

    • Filter-sterilize the stock solution through a 0.22 µm syringe filter.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

  • Working Concentration and Vehicle Control:

    • When preparing working concentrations for cell-based assays, the final concentration of DMSO in the cell culture medium should be kept to a minimum, typically ≤ 0.5%, to avoid solvent-induced cytotoxicity.

    • It is crucial to include a vehicle control in all experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound.

III. Core Assays for Functional Characterization

The following section details key in vitro assays to determine the biological effects of this compound.

A. Assessment of Cytotoxicity and Cell Viability

The initial step in characterizing a novel compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose.[9][10][11] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[9][12]

Protocol 2: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and resume exponential growth for 24 hours.[12]

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells for untreated and vehicle controls.

    • Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[10]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

    • Measure the absorbance at 570 nm using a microplate reader.[12]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC₅₀).[1]

Table 1: Example Data Layout for IC₅₀ Determination

Compound Concentration (µM)Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Untreated)1.25100
0 (Vehicle Control)1.24100
11.1088.7
50.8568.5
100.6048.4
250.3024.2
500.1512.1
1000.086.5
B. Investigation of Apoptosis Induction

A reduction in cell viability may be due to the induction of programmed cell death, or apoptosis. This can be investigated by measuring the activity of key executioner caspases, such as caspase-3.[13][14]

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC₅₀ for a specified time (e.g., 24 hours).

    • Harvest the cells (both adherent and floating) and wash with ice-cold PBS.

    • Lyse the cells in a chilled lysis buffer on ice for 15-20 minutes.[15]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[15]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method such as the BCA assay to ensure equal protein loading.[13]

  • Caspase-3 Activity Measurement:

    • In a 96-well plate, add an equal amount of protein lysate (e.g., 50-200 µg) to each well.[14]

    • Add reaction buffer and the colorimetric caspase-3 substrate (e.g., DEVD-pNA).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.[15]

    • Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.

  • Data Analysis:

    • Compare the absorbance values of treated samples to the vehicle control to determine the fold-increase in caspase-3 activity.

G cluster_0 Apoptosis Induction Pathway Compound Compound Pro-apoptotic_Proteins Pro-apoptotic Proteins (e.g., Bax) Compound->Pro-apoptotic_Proteins Induces Mitochondrion Mitochondrion Pro-apoptotic_Proteins->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Forms Caspase-9 Caspase-9 Apoptosome->Caspase-9 Activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway.

C. Assessment of DNA Damage

To investigate if the cytotoxic effects are mediated by DNA damage, the phosphorylation of histone H2AX at serine 139 (γ-H2AX) can be monitored.[16] The formation of γ-H2AX foci is a sensitive indicator of DNA double-strand breaks.[16]

Protocol 4: γ-H2AX Immunofluorescence Staining

  • Cell Culture on Coverslips:

    • Grow cells on sterile glass coverslips placed in a 12- or 24-well plate.[17]

    • Treat the cells with this compound for a shorter duration (e.g., 1-6 hours) to capture the initial DNA damage response.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[18]

    • Wash with PBS.

    • Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[18]

  • Immunostaining:

    • Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 30-60 minutes.[18]

    • Incubate with a primary antibody against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.[17][18]

    • Wash the cells three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1-2 hours at room temperature in the dark.[18]

  • Counterstaining and Mounting:

    • Wash the cells three times with PBS.

    • Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).[17]

    • Mount the coverslips onto microscope slides using an antifade mounting medium.[18]

  • Microscopy and Image Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the DAPI (blue) and γ-H2AX (green) channels.

    • Quantify the number of γ-H2AX foci per nucleus in treated versus control cells. An increase in the number of foci indicates the induction of DNA double-strand breaks.

G cluster_1 DNA Damage Response Workflow Cell_Treatment Cell Treatment with This compound DNA_DSB DNA Double-Strand Breaks (DSBs) Cell_Treatment->DNA_DSB H2AX_Phosphorylation H2AX Phosphorylation (γ-H2AX) DNA_DSB->H2AX_Phosphorylation Foci_Formation γ-H2AX Foci Formation H2AX_Phosphorylation->Foci_Formation Immunostaining Immunofluorescence Staining Foci_Formation->Immunostaining Microscopy Fluorescence Microscopy Immunostaining->Microscopy Quantification Quantification of Foci Microscopy->Quantification

Caption: Experimental workflow for γ-H2AX foci analysis.

IV. Concluding Remarks

The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of this compound. The data generated from these assays will be instrumental in determining the compound's cytotoxic potential, its ability to induce apoptosis, and its role in mediating DNA damage. These findings will be crucial for guiding further mechanistic studies and evaluating its potential as a novel therapeutic agent. Researchers are encouraged to optimize these protocols for their specific cell lines and experimental conditions.

V. References

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  • ATCC. (n.d.). MTT Cell Proliferation Assay. Available at: --INVALID-LINK--

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Available at: --INVALID-LINK--

  • Abcam. (n.d.). MTT assay protocol. Available at: --INVALID-LINK--

  • BroadPharm. (2022). Protocol for Cell Viability Assays. Available at: --INVALID-LINK--

  • Ismail, I. H., & Hendzel, M. J. (2008). The γ-H2A.X: is it just a surrogate marker for DNA double-strand breaks?. International journal of radiation oncology, biology, physics, 71(4), 961-965.

  • Abcam. (n.d.). Caspase-3 Assay Kit (Colorimetric) (ab39401). Available at: --INVALID-LINK--

  • Gire et al. (2014). Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle. Springer Nature Experiments. Available at: --INVALID-LINK--

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Available at: --INVALID-LINK--

  • Zhang, X., et al. (2022). Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. STAR Protocols, 3(3), 101569. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric. Available at: --INVALID-LINK--

  • Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Technical Bulletin. Available at: --INVALID-LINK--

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. Journal of Visualized Experiments, (125), e55902. Available at: --INVALID-LINK--

  • BenchChem. (2025). Cytotoxicity comparison of 8-bromo-6-methylquinolin-2(1h)-one on different cell lines. Available at: --INVALID-LINK--

  • BenchChem. (2025). How to increase the solubility of 8-bromo-6-methylquinolin-2(1h)-one for biological assays. Available at: --INVALID-LINK--

  • BenchChem. (2025). A Technical Guide to Determining the Solubility Profile of 8-bromo-6-methylquinolin-2(1H)-one. Available at: --INVALID-LINK--

  • Bordin, F., et al. (1995). DNA damage induced by 4,6,8,9-tetramethyl-2H-furo[2,3-h]quinolin-2-one, a new furocoumarin analog: biological consequences. Mutation Research/DNA Repair, 329(2), 161-169.

  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Available at: --INVALID-LINK--

  • Toyokuni, T., et al. (2007). DNA damage measured by comet assay and 8-OH-dG formation related to blood chemical analyses in aged rats. Journal of toxicological sciences, 32(3), 249-259.

  • Hagiwara, Y., et al. (2019). Discovery of novel DNA‐damaging agents through phenotypic screening for DNA double‐strand break. Cancer science, 110(12), 3897-3907.

  • Achmem. (n.d.). This compound. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--

  • Scott, C. L., et al. (2015). PARP inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies. Annals of Oncology, 26(1), 32-40.

  • Sattarzadeh, N., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.

  • Li, Y., et al. (2022). A novel 3-acyl isoquinolin-1 (2H)-one induces G2 phase arrest, apoptosis and GSDME-dependent pyroptosis in breast cancer. Cell Death Discovery, 8(1), 1-13.

  • Pharmacy Times. (2021). Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. Available at: --INVALID-LINK--

  • BenchChem. (2025). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. Available at: --INVALID-LINK--

  • R&D Systems. (n.d.). DNA DAMAGE. Available at: --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Available at: --INVALID-LINK--

  • Selvakumar, R., et al. (2011). WST-1-based cell cytotoxicity assay as a substitute for MTT-based assay for rapid detection of toxigenic Bacillus species using CHO cell line. Journal of microbiological methods, 84(1), 156-158.

  • Pagano, M. A., et al. (2017). Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells. Molecules, 22(12), 2139.

  • BenchChem. (2025). Application Notes and Protocols: Broxyquinoline In Vitro Cytotoxicity Assay. Available at: --INVALID-LINK--

  • OncLive. (2024). Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer. Available at: --INVALID-LINK--

  • Biomodel. (n.d.). Cytotoxicity of hydrogen peroxide: Treatment of the PC3 prostatic tumour cell line with H 2 O 2 and measurement of metabolic activity. Available at: --INVALID-LINK--

  • BenchChem. (2025). Technical Guide: Physical and Chemical Characteristics of 8-bromo-6-methylquinolin-2(1H)-one. Available at: --INVALID-LINK--

  • Sessa, C. (2012). Update on PARP1 inhibitors in ovarian cancer. Annals of Oncology, 23(suppl_10), x72-x76.

  • Cure Today. (2016). PARP Inhibitor's Approval Could Expand to Include Ovarian Cancer Patients Without BRCA Mutation. Available at: --INVALID-LINK--

  • Veselá, D., et al. (2008). Antiproliferative activity and apoptosis induced by 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline on cells of leukemia lines. Neoplasma, 55(4), 322-328.

  • Poot, M., et al. (1995). Comet assay analysis of repair of DNA strand breaks in normal and deficient human cells exposed to radiations and chemicals. Evidence for a repair pathway specificity of DNA ligation. Mutation Research/DNA Repair, 337(1), 31-39.

References

Application of 8-Bromo-2-methylisoquinolin-1(2H)-one in Cancer Research: A Guide to Investigating PARP-1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Isoquinolinones in Oncology

The isoquinolin-1(2H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Within the landscape of cancer research, this heterocyclic motif has garnered significant attention for its potential to selectively target key enzymes involved in tumor progression and survival. This guide focuses on a specific derivative, 8-Bromo-2-methylisoquinolin-1(2H)-one , and its application as a foundational structure for the development of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in the DNA damage response (DDR) pathway.

Recent advancements have highlighted that strategic substitutions on the this compound core can yield highly effective PARP-1 inhibitors. This document provides a comprehensive overview of the mechanism of action, detailed protocols for in vitro evaluation, and a framework for interpreting the data, empowering researchers to explore the therapeutic potential of this promising class of compounds.

The Scientific Rationale: PARP-1 Inhibition and Synthetic Lethality

PARP-1 is a key player in the repair of single-strand DNA breaks (SSBs).[3] When SSBs occur, PARP-1 binds to the damaged site and synthesizes poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[4] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[3] These cells become heavily reliant on PARP-1-mediated SSB repair to maintain genomic integrity.

The inhibition of PARP-1 in these HR-deficient cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks during cell division, resulting in the formation of toxic DSBs.[5][6] Since the primary pathway for repairing these DSBs is non-functional, the cancer cells are unable to survive, a concept known as synthetic lethality .[3][6] This targeted approach allows for the selective killing of cancer cells while sparing healthy cells with intact HR repair pathways.

Synthetic Lethality Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 BRCA-Mutated Cancer Cell (HR Deficient) ssb0 Single-Strand Break (SSB) parp_repair0 PARP-1 Mediated Repair ssb0->parp_repair0 survival0 Cell Survival parp_repair0->survival0 hr_repair0 Homologous Recombination (HR) Repair hr_repair0->survival0 dsb0 Double-Strand Break (DSB) dsb0->hr_repair0 ssb1 Single-Strand Break (SSB) parp_inhibition PARP-1 Inhibition (e.g., by 8-Bromo-2-methyl- isoquinolin-1(2H)-one derivative) ssb1->parp_inhibition unrepaired_ssb Unrepaired SSB parp_inhibition->unrepaired_ssb replication Replication unrepaired_ssb->replication dsb1 Double-Strand Break (DSB) replication->dsb1 no_hr_repair Deficient HR Repair dsb1->no_hr_repair apoptosis Apoptosis no_hr_repair->apoptosis

Caption: Mechanism of synthetic lethality induced by PARP-1 inhibitors in BRCA-mutated cancer cells.

Quantitative Analysis of PARP-1 Inhibition

The potency of this compound derivatives as PARP-1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). This value represents the concentration of the compound required to inhibit 50% of the PARP-1 enzymatic activity. The following table summarizes representative data for this class of compounds.

Compound DerivativeTargetIC50 (nM)Reference Compound (Olaparib) IC50 (nM)
Substituted Isoquinolinone 1PARP-1Value 15
Substituted Isoquinolinone 2PARP-1Value 25
Substituted Isoquinolinone 3PARP-1Value 35

Note: Specific IC50 values are dependent on the nature of the substitution at the 3-position of the this compound core and should be determined experimentally. The values for Olaparib, an FDA-approved PARP inhibitor, are provided for context.

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound derivatives as PARP-1 inhibitors.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)

This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The potency of an inhibitor is determined by the reduction in the chemiluminescent signal.[1][7][8][9]

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • 10x PARP Assay Buffer

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Test compounds (dissolved in DMSO)

  • Olaparib (positive control)

Procedure:

  • Plate Preparation: Wash the histone-coated plate three times with 200 µL of PBST (PBS with 0.05% Tween-20) per well. Block with a suitable blocking buffer for 90 minutes at room temperature. Wash again three times with PBST.

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds and Olaparib in 1x PARP Assay Buffer. The final DMSO concentration should not exceed 1%.

  • Reaction Setup:

    • Add 25 µL of 1x PARP Assay Buffer to the "Blank" wells.

    • Add 25 µL of the diluted test compounds or Olaparib to the respective wells.

    • Prepare a Master Mix containing 1x PARP Assay Buffer, activated DNA, and recombinant PARP-1 enzyme.

    • Add 25 µL of the Master Mix to all wells except the "Blank".

  • Reaction Initiation: Add 50 µL of a solution containing biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Detection:

    • Wash the plate five times with PBST.

    • Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate five times with PBST.

    • Add 100 µL of the chemiluminescent substrate to each well.

  • Data Acquisition: Immediately measure the luminescence using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Experimental_Workflow start Start parp_assay In Vitro PARP-1 Enzymatic Assay start->parp_assay cell_culture Cancer Cell Line Culture (e.g., BRCA-mutated) start->cell_culture data_analysis Data Analysis (IC50, % Viability, Protein Levels) parp_assay->data_analysis mtt_assay Cell Viability (MTT) Assay cell_culture->mtt_assay western_blot Western Blot for PARP Cleavage cell_culture->western_blot mtt_assay->data_analysis western_blot->data_analysis end End data_analysis->end

Caption: Experimental workflow for evaluating this compound derivatives.

Protocol 2: Cell Viability Assay (MTT)

This colorimetric assay assesses the effect of the test compounds on the metabolic activity of cancer cells, which is an indicator of cell viability.[10][11]

Materials:

  • BRCA-mutated cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Olaparib).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) value.

Protocol 3: Western Blot Analysis for PARP Cleavage

The cleavage of PARP-1 from its full-length form (116 kDa) to a smaller fragment (89 kDa) by caspases is a hallmark of apoptosis. Western blotting can be used to detect this cleavage, providing evidence of apoptosis induction by the test compounds.[6]

Materials:

  • Cancer cell line

  • 6-well tissue culture plates

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells in 6-well plates with the test compounds for a specified time (e.g., 24-48 hours). Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary PARP antibody overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Analysis: Analyze the band intensities for full-length (116 kDa) and cleaved (89 kDa) PARP. An increase in the cleaved fragment indicates apoptosis.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel and potent PARP-1 inhibitors. The protocols outlined in this guide provide a robust framework for the in vitro characterization of such compounds. Further investigations, including in vivo efficacy studies in relevant cancer models and selectivity profiling against other PARP family members, will be crucial in advancing these compounds towards clinical application. The ultimate goal is to leverage the principle of synthetic lethality to develop highly targeted and effective therapies for patients with BRCA-mutated and other HR-deficient cancers.

References

Application Notes & Protocols: Evaluating 8-Bromo-2-methylisoquinolin-1(2H)-one as a Novel PARP Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the experimental evaluation of 8-Bromo-2-methylisoquinolin-1(2H)-one as a potential inhibitor of Poly(ADP-ribose) polymerase (PARP). We delve into the foundational principles of PARP inhibition, the concept of synthetic lethality, and provide detailed, field-proven protocols for the robust assessment of this compound. The methodologies outlined herein cover biochemical enzyme inhibition assays, cell-based target engagement, and functional cytotoxicity assays designed to validate efficacy and mechanism of action. This guide is structured to provide not just procedural steps, but also the scientific rationale behind experimental design, ensuring a thorough and reproducible investigation.

Introduction: The Rationale for PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical to cellular homeostasis, most notably for their role in DNA repair.[1] The primary function of PARP1, the most abundant member of the family, is to detect single-strand breaks (SSBs) in DNA.[2][3] Upon detection, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits the necessary machinery for DNA repair, primarily through the Base Excision Repair (BER) pathway.[2][4]

In certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing more complex double-strand breaks (DSBs) is deficient.[5][6] These cancer cells become heavily reliant on PARP-mediated repair for survival.[7] The inhibition of PARP in these HR-deficient cells creates a state of synthetic lethality .[3][8] When PARP is inhibited, unrepaired SSBs accumulate and degenerate into toxic DSBs during DNA replication.[9] Without a functional HR pathway to resolve these DSBs, the cancer cell undergoes catastrophic genomic instability and apoptosis, while normal cells with intact HR pathways remain largely unaffected.[3][7]

This targeted approach has led to the successful clinical application of several PARP inhibitors (PARPi) for cancers with DNA repair deficiencies.[10][11][12] The isoquinolinone scaffold has emerged as a promising chemical class for the development of novel PARP inhibitors.[13][14] This guide focuses on the experimental workflow to characterize a specific member of this class, This compound .

Compound Profile: this compound
PropertyValueSource
Chemical Formula C₁₀H₈BrNO[15]
Molecular Weight 238.08 g/mol [15]
CAS Number 643069-17-4[15]
Appearance Solid[15]
Purity Typically ≥95%[15]
Storage Sealed in a dry environment at room temperature.[15][16]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors exert their cytotoxic effects through two primary mechanisms:

  • Catalytic Inhibition : The inhibitor competitively binds to the NAD+ binding site of the PARP enzyme, preventing the synthesis and attachment of PAR chains. This halts the recruitment of DNA repair proteins to the site of damage.[9][17]

  • PARP Trapping : Perhaps the more potent mechanism, PARP inhibitors stabilize the PARP enzyme on the DNA at the site of the break.[2] This trapped PARP-DNA complex is a significant physical obstruction that stalls and collapses replication forks, generating the highly toxic DSBs that are lethal to HR-deficient cells.[9] The trapping efficiency varies among different PARP inhibitors and is a critical determinant of their overall potency.

The following diagram illustrates the central role of PARP in DNA repair and the dual mechanisms by which inhibitors like this compound disrupt this process, leading to synthetic lethality in HR-deficient cancer cells.

PARP_Inhibition_Pathway cluster_normal Normal Cell (HR-Proficient) cluster_cancer Cancer Cell (HR-Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP Activation (Sensor) ssb1->parp1 ber BER Machinery Recruitment parp1->ber repair1 DNA Repaired ber->repair1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Activation ssb2->parp2 trapping PARP Trapping & Catalytic Inhibition parp2->trapping inhibitor This compound (PARP Inhibitor) inhibitor->trapping blocks dsb Replication Fork Collapse (leads to DSB) trapping->dsb causes hr_deficient Homologous Recombination Deficient (e.g., BRCA-) dsb->hr_deficient cannot be repaired by apoptosis Apoptosis / Cell Death hr_deficient->apoptosis

Caption: PARP inhibition pathway leading to synthetic lethality.

Experimental Protocols

The following protocols provide a validated framework for the preclinical assessment of this compound. It is imperative to include a known clinical-stage PARP inhibitor (e.g., Olaparib, Talazoparib) as a positive control in all experiments to benchmark the performance of the test compound.

Protocol 1: In Vitro PARP1/PARP2 Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified PARP1 and PARP2 enzymes, providing a direct measure of biochemical potency and selectivity.

Causality: This assay isolates the compound's effect on the enzyme from any cellular complexities like membrane permeability or efflux pumps. Comparing activity against PARP1 and PARP2 is crucial, as selectivity can influence both efficacy and potential off-target effects.[13][18]

In_Vitro_Workflow start Start: Prepare Reagents dilution Prepare serial dilutions of This compound start->dilution add_compound Add test compound dilutions and controls (Vehicle, Olaparib) dilution->add_compound plate_prep Add PARP1/PARP2 enzyme, activated DNA, and histones to 96-well plate plate_prep->add_compound initiate_rxn Initiate reaction with Biotinylated-NAD+ add_compound->initiate_rxn incubation Incubate at 37°C (e.g., 60 minutes) initiate_rxn->incubation detection Add Streptavidin-HRP, followed by chemiluminescent/colorimetric substrate incubation->detection readout Read plate on microplate reader detection->readout analysis Data Analysis: Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50 Value readout->analysis end End analysis->end

Caption: Workflow for the in vitro PARP enzyme inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point serial dilution series (e.g., 1:3) in assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Reconstitute recombinant human PARP1/PARP2 enzyme, activated DNA, and other kit components as per the manufacturer's instructions (e.g., R&D Systems PARP Universal Colorimetric Assay Kit).

  • Assay Procedure (based on a 96-well format):

    • To each well of a histone-coated 96-well plate, add assay buffer, PARP enzyme, and activated DNA.

    • Add 10 µL of the serially diluted test compound, vehicle control (DMSO), or positive control inhibitor.

    • Initiate the enzymatic reaction by adding Biotinylated-NAD+.

    • Incubate the plate at 37°C for 60 minutes.

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP conjugate and incubate at room temperature.

    • Wash the plate again, then add the appropriate substrate (e.g., TACS-Sapphire™).

    • Stop the reaction and measure the absorbance or fluorescence on a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the % inhibition against the log concentration of the inhibitor.

    • Use a non-linear regression model (four-parameter logistic fit) to determine the IC₅₀ value.

Protocol 2: Cell Viability Assay to Demonstrate Synthetic Lethality

Objective: To assess the cytotoxic effect of the test compound on cancer cells with and without a functional homologous recombination pathway, thereby validating the principle of synthetic lethality.

Causality: A potent and selective PARP inhibitor should exhibit significantly greater cytotoxicity in HR-deficient (e.g., BRCA1/2-mutant) cells compared to their HR-proficient (wild-type) counterparts.[19] This differential sensitivity is the hallmark of a successful synthetic lethal interaction.

Methodology:

  • Cell Line Selection:

    • Select at least one pair of cell lines to represent HR-deficient vs. HR-proficient states.

      • HR-Deficient: Capan-1 (pancreatic, BRCA2 mutant), MX-1 (breast, BRCA1 deficient).[19]

      • HR-Proficient: BT-20 (breast, BRCA wild-type), MDA-MB-468 (breast, BRCA wild-type).[19]

  • Experimental Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

    • Treat the cells with a 10-point serial dilution of this compound. Include vehicle (DMSO) and positive controls.

    • Incubate the plates for 72 to 120 hours to allow for multiple cell divisions, which are necessary for the cytotoxic phenotype to manifest.

    • Measure cell viability using a suitable reagent such as AlamarBlue (Resazurin) or CellTiter-Glo.[19][20]

      • For AlamarBlue, add the reagent and incubate for 2-4 hours before reading fluorescence.

  • Data Analysis and Expected Outcome:

    • Normalize viability data to the vehicle-treated control cells.

    • Plot the dose-response curves and calculate the GI₅₀/IC₅₀ for each cell line.

    • A successful result will show a significantly lower IC₅₀ value in the HR-deficient cell line compared to the HR-proficient line.

Expected Data Presentation:

CompoundCell LineBRCA StatusIC₅₀ (nM)
This compound Capan-1BRCA2 mutantExpected: Low nM
BT-20Wild-TypeExpected: High nM to µM
Olaparib (Control) Capan-1BRCA2 mutant~3 nM
BT-20Wild-Type>10,000 nM

Note: IC₅₀ values for Olaparib are illustrative and based on published data.[19] The experimental compound is expected to show a similar trend of selective cytotoxicity.

Protocol 3: Western Blot for PARP Target Engagement (PARylation Assay)

Objective: To confirm that the test compound inhibits PARP activity within the cellular environment by measuring the levels of PARylation following DNA damage.

Causality: This assay provides direct evidence of target engagement. A decrease in PAR polymer formation in compound-treated cells after exposure to a DNA damaging agent demonstrates that the compound is cell-permeable and effectively inhibits the catalytic activity of PARP at its intracellular target.[4]

Methodology:

  • Cell Treatment:

    • Culture cells (e.g., HeLa or a relevant cancer line) to ~80% confluency in 6-well plates.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours.

    • Induce DNA damage by treating cells with a DNA damaging agent like H₂O₂ (e.g., 200 µM for 10 minutes) or temozolomide.[20] Include a no-damage control.

  • Protein Extraction:

    • Immediately after treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody against PAR (poly-ADP-ribose).

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Interpretation:

    • A strong PAR signal (smear or high molecular weight bands) should be visible in the "damage-only" lane.

    • A dose-dependent reduction in this PAR signal in the lanes pre-treated with this compound indicates effective intracellular PARP inhibition.

References

Application Notes and Protocols for 8-Bromo-2-methylisoquinolin-1(2H)-one: A Candidate Chemical Probe for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for the evaluation of 8-Bromo-2-methylisoquinolin-1(2H)-one as a chemical probe, with a primary focus on its potential as an inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. Drawing upon the well-established precedent of the isoquinolinone scaffold in PARP inhibitor design, we present a structured, multi-faceted approach to characterize this compound's biochemical potency, cellular target engagement, and biological effects. This guide is intended to equip researchers with the foundational knowledge and detailed experimental protocols necessary to validate this compound as a chemical probe for investigating the role of PARP in cellular processes, particularly in the context of DNA damage and repair.

Introduction: The Isoquinolinone Scaffold and PARP Inhibition

Poly(ADP-ribose) Polymerases (PARPs) are a family of enzymes crucial to the cellular response to DNA damage.[1] Upon detecting single-strand DNA breaks, PARP1, the most abundant and well-studied member of the family, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins.[2] This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, thereby facilitating the restoration of genomic integrity.[3]

The inhibition of PARP has emerged as a powerful therapeutic strategy, particularly in the treatment of cancers with deficiencies in other DNA repair pathways, such as those harboring mutations in the BRCA1 or BRCA2 genes.[4] This concept, known as synthetic lethality, has led to the development and approval of several PARP inhibitors for clinical use.[4]

The isoquinolinone core is a privileged scaffold in medicinal chemistry and has been successfully exploited in the design of potent PARP inhibitors.[5][6][7][8] Its rigid structure allows for favorable interactions within the nicotinamide binding pocket of the PARP catalytic domain. The strategic placement of substituents on the isoquinolinone ring system can be used to fine-tune potency and selectivity.[5]

This compound is a member of this promising class of compounds. While specific biological data for this particular molecule is not yet widely available, its structural features suggest it is a strong candidate for investigation as a PARP inhibitor. The bromine atom at the 8-position offers a potential vector for further chemical modification and could influence binding affinity and selectivity. This guide, therefore, outlines a systematic approach to characterize and validate this compound as a chemical probe for studying PARP-mediated biology.

The PARP Signaling Pathway and Points of Intervention

A clear understanding of the PARP signaling pathway is essential for designing and interpreting experiments with a candidate inhibitor. The following diagram illustrates the central role of PARP1 in the DNA damage response and how inhibitors like this compound are hypothesized to function.

PARP_Pathway DNA_damage DNA Single-Strand Break (SSB) PARP1_active PARP1 (active) DNA_damage->PARP1_active recruits & activates PARP1_inactive PARP1 (inactive) PAR Poly(ADP-ribose) (PAR) Synthesis PARP1_active->PAR catalyzes Replication_Stress Replication Stress PARP1_active->Replication_Stress PARP trapping leads to NAD NAD+ NAD->PAR substrate Auto_PARylation Auto-PARylation PAR->Auto_PARylation Target_PARylation Target Protein PARylation PAR->Target_PARylation DDR_recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) Auto_PARylation->DDR_recruitment signals for Target_PARylation->DDR_recruitment SSB_Repair SSB Repair DDR_recruitment->SSB_Repair Probe 8-Bromo-2-methyl- isoquinolin-1(2H)-one Probe->Inhibition Inhibition->PARP1_active blocks catalytic activity DSB Double-Strand Break (DSB) Replication_Stress->DSB Apoptosis Apoptosis in HR-deficient cells DSB->Apoptosis

Caption: The PARP1 signaling pathway in response to DNA single-strand breaks and the mechanism of inhibition.

Experimental Validation Workflow

The validation of a chemical probe is a multi-step process that progresses from in vitro characterization to cellular and phenotypic assays. The following workflow provides a roadmap for the comprehensive evaluation of this compound.

Validation_Workflow Start Start: 8-Bromo-2-methyl- isoquinolin-1(2H)-one Biochem_Assay Biochemical PARP Enzymatic Assay Start->Biochem_Assay Step 1: In Vitro Potency CETSA Cellular Thermal Shift Assay (CETSA) Biochem_Assay->CETSA Step 2: Target Engagement in Cells Western_Blot Western Blot Analysis (PARylation & Cleaved PARP) CETSA->Western_Blot Step 3: Cellular Activity & Apoptosis IF Immunofluorescence (γH2AX & RAD51 foci) Western_Blot->IF Step 4: DNA Damage Response Viability_Assay Cell Viability & Growth Inhibition Assays IF->Viability_Assay Step 5: Phenotypic Effects Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Conclusion Conclusion: Validated Chemical Probe? Data_Analysis->Conclusion

Caption: A stepwise workflow for the validation of a candidate PARP inhibitor chemical probe.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data for this compound, based on expected outcomes for a potent and selective PARP inhibitor. This serves as a template for researchers to populate with their own experimental findings.

ParameterThis compound (Hypothetical)Olaparib (Reference)Notes
PARP1 IC50 (nM) 55In vitro enzymatic assay
PARP2 IC50 (nM) 501In vitro enzymatic assay
Selectivity (PARP2/PARP1) 10-fold0.2-foldHigher value indicates greater selectivity for PARP1
Cellular EC50 (nM) 5050PARylation inhibition in BRCA-deficient cells
GI50 (nM) 100100Growth inhibition in BRCA-deficient cells

Detailed Experimental Protocols

Protocol 1: In Vitro PARP1/2 Enzymatic Assay

This assay quantifies the ability of the test compound to inhibit the catalytic activity of purified PARP enzymes.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • This compound

  • 384-well black assay plates

  • Fluorescent plate reader

  • Commercially available PARP assay kit (e.g., using a fluorescent NAD+ analog or antibody-based detection of PAR)

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series in assay buffer.

  • Enzyme Preparation: Dilute PARP1 and PARP2 enzymes and activated DNA in cold assay buffer to the recommended concentrations.

  • Assay Setup:

    • Add 5 µL of the compound serial dilutions or vehicle control (DMSO in assay buffer) to the wells of the assay plate.

    • Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Stop the reaction and develop the signal according to the manufacturer's instructions for the specific assay kit being used.

  • Data Analysis: Measure the fluorescence intensity using a plate reader. Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[9][10]

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound

  • DMSO (vehicle control)

  • Lysis buffer with protease inhibitors

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, etc.)

  • Primary antibody against PARP1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat cells with various concentrations of this compound or DMSO for 1-2 hours.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

  • Western Blotting:

    • Collect the supernatant and determine the protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody against PARP1.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Quantify the band intensities. Plot the amount of soluble PARP1 at each temperature for the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[11]

Protocol 3: Western Blot for PARylation and PARP Cleavage

This protocol assesses the functional consequence of PARP inhibition (reduced PARylation) and induction of apoptosis (PARP cleavage).[2][3][12]

Procedure:

  • Cell Treatment: Seed a BRCA-deficient cell line and treat with increasing concentrations of this compound for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Induce DNA Damage (for PARylation assay): Shortly before harvesting, treat a subset of cells with a DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity.

  • Cell Lysis: Harvest and lyse the cells as described in the CETSA protocol.

  • Western Blotting:

    • Perform SDS-PAGE and Western blotting.

    • To detect PARylation, use a primary antibody that recognizes poly(ADP-ribose) (PAR).

    • To detect apoptosis, use a primary antibody that recognizes both full-length PARP1 (~116 kDa) and the cleaved fragment (~89 kDa).

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Data Analysis: Quantify the band intensities. A decrease in the PAR signal indicates inhibition of PARP catalytic activity. The appearance of the 89 kDa cleaved PARP1 fragment indicates the induction of apoptosis.

Protocol 4: Immunofluorescence for DNA Damage Foci

This assay visualizes the accumulation of DNA double-strand breaks (DSBs), a downstream consequence of PARP inhibition in homologous recombination-deficient cells.[13][14][15][16]

Materials:

  • BRCA-deficient cells grown on coverslips

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibodies: anti-γH2AX (marker for DSBs) and anti-RAD51 (marker for homologous recombination)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24 hours.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.

  • Blocking and Staining:

    • Block non-specific antibody binding with BSA.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with corresponding fluorescent secondary antibodies.

    • Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and acquire images using a fluorescence microscope. Quantify the number of γH2AX and RAD51 foci per nucleus. An increase in γH2AX foci and a decrease in RAD51 foci are expected with effective PARP inhibition in BRCA-deficient cells.

Protocol 5: Cell Viability and Growth Inhibition Assays

These assays determine the phenotypic effect of the compound on cancer cell proliferation and survival.[17][18][19]

Materials:

  • BRCA-proficient and BRCA-deficient cancer cell lines

  • 96-well cell culture plates

  • This compound

  • Cell viability reagent (e.g., MTT, resazurin, or a reagent that measures ATP content like CellTiter-Glo®)

Procedure:

  • Cell Seeding: Seed both BRCA-proficient and deficient cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours or longer.

  • Viability Assessment: Add the chosen viability reagent and measure the signal (absorbance, fluorescence, or luminescence) according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition). A significantly lower GI50 in the BRCA-deficient cell line compared to the BRCA-proficient line is indicative of synthetic lethality.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of this compound as a chemical probe for PARP enzymes. Successful validation through these assays would establish this compound as a valuable tool for researchers investigating the intricacies of DNA damage repair, chromatin biology, and cancer therapeutics. Future studies could involve its use in chemoproteomic approaches to confirm target selectivity across the proteome and in in vivo models to assess its pharmacological properties and anti-tumor efficacy.

References

Application Notes and Protocols for the Scalable Synthesis of 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-2-methylisoquinolin-1(2H)-one is a key heterocyclic building block in medicinal chemistry and drug development, finding application in the synthesis of a variety of pharmacologically active molecules. Its structural motif is present in compounds targeting a range of therapeutic areas. The efficient and scalable production of this intermediate is therefore of significant interest to researchers and professionals in the pharmaceutical industry.

This in-depth technical guide provides a comprehensive overview of a robust and scalable synthetic route for this compound. We will delve into the strategic considerations for the synthesis, provide detailed, step-by-step protocols for each transformation, and discuss the critical process parameters for successful scale-up. This document is intended for researchers, scientists, and drug development professionals seeking to implement a reliable and efficient synthesis of this important intermediate.

Strategic Overview of the Synthetic Approach

The synthesis of this compound can be approached through several strategic disconnections. After careful consideration of scalability, reagent availability, and reaction robustness, we propose a primary two-step synthetic sequence commencing with the commercially available isoquinolin-1(2H)-one. This strategy involves:

  • Regioselective Bromination: Electrophilic bromination of the isoquinolin-1(2H)-one core to introduce the bromine atom at the C8 position.

  • N-Methylation: Subsequent methylation of the lactam nitrogen to afford the final product.

Part 1: Scalable Synthesis of the Isoquinolin-1(2H)-one Core

While isoquinolin-1(2H)-one is commercially available, its synthesis from readily available starting materials is often a necessary preliminary step for large-scale production. Two classical and one modern method are particularly noteworthy for their scalability.

Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction is a well-established method for the synthesis of isoquinolines involving the acid-catalyzed cyclization of a benzalaminoacetal.[1][2] This reaction is typically carried out in two stages: the condensation of a benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base, followed by ring closure in the presence of a strong acid.[3][4]

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides access to 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides, which can then be oxidized to the corresponding isoquinolines.[5][6] This method is particularly versatile and is widely used in the synthesis of isoquinoline alkaloids and their analogs.[7][8][9]

Modern Copper-Catalyzed Synthesis from 2-Iodobenzamide

A more contemporary and highly efficient one-pot method involves the copper-catalyzed coupling and cyclization of 2-iodobenzamide with terminal alkynes. This approach offers a greener and more direct route to substituted isoquinolin-1(2H)-ones.[10]

Part 2: Regioselective C8-Bromination of Isoquinolin-1(2H)-one

The regioselective introduction of a bromine atom at the 8-position of the isoquinolin-1(2H)-one nucleus is a critical step. Electrophilic aromatic substitution on the isoquinoline ring is influenced by the electronic nature of the heterocyclic system. The reaction is typically performed in a strong acid, which protonates the nitrogen atom, deactivating the pyridine ring towards electrophilic attack and directing the substitution to the benzene ring.[11]

Causality Behind Experimental Choices
  • Brominating Agent: N-Bromosuccinimide (NBS) is a solid, crystalline reagent that is often preferred over liquid bromine for ease of handling and improved safety on a larger scale.[12]

  • Solvent and Acid Catalyst: The use of a strong protic acid like sulfuric acid (H₂SO₄) is crucial for the regioselectivity of the bromination. It protonates the isoquinoline nitrogen, directing the electrophilic attack to the electron-rich benzene ring.

  • Temperature Control: Electrophilic brominations are often exothermic. Careful temperature control is necessary to minimize the formation of byproducts and ensure a safe reaction profile.

Experimental Protocol: Synthesis of 8-Bromoisoquinolin-1(2H)-one

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
Isoquinolin-1(2H)-one145.161.0
N-Bromosuccinimide (NBS)177.981.1
Sulfuric Acid (98%)98.08Solvent

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0-5 °C with constant stirring.

  • Slowly add isoquinolin-1(2H)-one in portions, ensuring the temperature does not exceed 10 °C.

  • Once the addition is complete, stir the mixture at 0-5 °C until a clear solution is obtained.

  • In a separate vessel, dissolve N-bromosuccinimide in a minimal amount of concentrated sulfuric acid at room temperature.

  • Add the NBS solution dropwise to the stirred isoquinolin-1(2H)-one solution, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2-4 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitate is then collected by filtration, washed with cold water until the filtrate is neutral, and then washed with a small amount of cold ethanol.

  • The crude product is dried under vacuum to yield 8-bromoisoquinolin-1(2H)-one. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol.

Part 3: N-Methylation of 8-Bromoisoquinolin-1(2H)-one

The final step in the synthesis is the methylation of the lactam nitrogen. This is typically achieved via a nucleophilic substitution reaction using a methylating agent in the presence of a base.

Causality Behind Experimental Choices
  • Methylating Agent: Methyl iodide is a highly reactive and effective methylating agent.[13] An alternative, greener methylating agent is dimethyl carbonate (DMC), which is less toxic and produces methanol as a byproduct.[14][15]

  • Base: Potassium carbonate is a cost-effective and moderately strong base suitable for deprotonating the lactam nitrogen, facilitating the nucleophilic attack on the methylating agent.[16][17]

  • Solvent: A polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the reaction.[16]

Experimental Protocol: Synthesis of this compound

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
8-Bromoisoquinolin-1(2H)-one224.051.0
Potassium Carbonate (K₂CO₃)138.211.5
Methyl Iodide (CH₃I)141.941.2
N,N-Dimethylformamide (DMF)73.09Solvent

Procedure:

  • To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet, add 8-bromoisoquinolin-1(2H)-one and N,N-dimethylformamide.

  • Stir the mixture at room temperature to obtain a suspension.

  • Add powdered potassium carbonate to the suspension.

  • Slowly add methyl iodide to the reaction mixture at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice water with stirring.

  • The precipitated product is collected by filtration, washed thoroughly with water, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Safety Considerations for Scale-Up

  • Bromination: Bromination reactions can be highly exothermic and release corrosive fumes.[18][19] Large-scale reactions should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. The addition of the brominating agent should be carefully controlled to manage the reaction temperature. An emergency quench solution (e.g., sodium thiosulfate) should be readily available.

  • N-Methylation: Methyl iodide is toxic and a suspected carcinogen.[13] It should be handled in a fume hood with appropriate PPE. The reaction may be exothermic, and the temperature should be monitored and controlled. When using DMF as a solvent, be aware of its potential for thermal instability with certain reagents.[20]

Visualizations

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Isoquinolin-1(2H)-one Synthesis (Optional) cluster_1 Part 2: C8-Bromination cluster_2 Part 3: N-Methylation Starting_Materials Benzaldehyde + 2,2-Dialkoxyethylamine Isoquinolinone_Core Isoquinolin-1(2H)-one Starting_Materials->Isoquinolinone_Core Pomeranz-Fritsch or Bischler-Napieralski or Cu-catalyzed synthesis Bromination_Step 8-Bromoisoquinolin-1(2H)-one Isoquinolinone_Core->Bromination_Step NBS, H₂SO₄ Final_Product This compound Bromination_Step->Final_Product CH₃I, K₂CO₃, DMF

Caption: Overall synthetic workflow for this compound.

Mechanism of Electrophilic Bromination

Bromination_Mechanism cluster_0 Mechanism of C8-Bromination Reactants Isoquinolin-1(2H)-one + Br⁺ Intermediate Sigma Complex (Arenium Ion) Reactants->Intermediate Electrophilic Attack at C8 Product 8-Bromoisoquinolin-1(2H)-one + H⁺ Intermediate->Product Deprotonation

References

experimental conditions for Suzuki coupling with 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 8-Bromo-2-methylisoquinolin-1(2H)-one

Introduction: Unlocking Novel Chemical Space

The isoquinolin-1(2H)-one framework is a privileged scaffold in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds, including recently developed anticancer agents. The functionalization of this core is critical for the exploration of new biological targets and the development of next-generation therapeutics. Among the most powerful and versatile methods for creating carbon-carbon bonds in modern organic synthesis is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed transformation offers a broad substrate scope, operational simplicity, and high functional group tolerance, making it an indispensable tool in drug discovery.

This document serves as an in-depth technical guide for researchers, chemists, and drug development professionals, providing detailed experimental conditions and protocols for the successful Suzuki-Miyaura coupling of this compound with a variety of organoboron reagents. We will delve into the causality behind experimental choices, offering field-proven insights to ensure reliable and reproducible outcomes.

The Mechanism: A Palladium-Powered Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions. The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-determining step for aryl bromides.

  • Transmetalation: The organic group from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. This step requires activation by a base.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination Product Coupled Product (Ar-R') ArPdR->Product ArX 8-Bromo-Isoquinolinone (Ar-X) ArX->ArPdX Boronic Boronate (R'-B(OR)2-) Boronic->ArPdR Base Base Base->ArPdX Activates Boronic Acid

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Critical Parameters for Successful Coupling

The success of the Suzuki coupling with this compound hinges on the careful selection of several key parameters. As a heteroaryl bromide, this substrate is generally a good coupling partner, but optimal conditions are required for high yields and purity.

Palladium Catalyst and Ligand Selection

The combination of a palladium source (precatalyst) and a ligand dictates the catalyst's activity and stability.

  • Expertise & Experience: While classic "ligandless" catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, they often require higher catalyst loadings and temperatures. Modern catalyst systems, which are generated in situ from a stable Pd(II) or Pd(0) precatalyst and a specialized ligand, offer superior performance.

  • Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). These are air-stable and are reduced in situ to the active Pd(0) species.

  • Ligands: For coupling heteroaryl halides, bulky and electron-rich phosphine ligands are highly recommended as they facilitate the oxidative addition step and promote the reductive elimination. Excellent choices include:

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly active Buchwald ligand known for its broad applicability, especially with heteroaryl chlorides and bromides.

    • P(t-Bu)₃ (Tri-tert-butylphosphine): A very electron-rich and sterically demanding ligand that is effective for challenging couplings.

    • dppf (1,1'-Bis(diphenylphosphino)ferrocene): Often used as part of the stable precatalyst Pd(dppf)Cl₂, it provides a robust system for a wide range of couplings.

The Role of the Base

The base is not a mere spectator; it plays a critical and multifaceted role in the catalytic cycle. Its primary function is to activate the organoboron reagent by forming a more nucleophilic boronate species, which is essential for the transmetalation step.

  • Expertise & Experience: The choice of base can significantly impact reaction rates and yields. For the isoquinolinone substrate, which is stable under moderately basic conditions, several options are viable.

    • Weak Bases (K₂CO₃, Cs₂CO₃): Potassium carbonate and cesium carbonate are widely used, effective, and economical choices. They are typically used in aqueous solutions. Cesium carbonate is more soluble and can sometimes

Application Notes and Protocols for High-Throughput Screening of 8-Bromo-2-methylisoquinolin-1(2H)-one and its Analogs for PARP1 Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, notably found in several potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair and a validated target in oncology. This document provides a comprehensive guide for the high-throughput screening (HTS) of 8-Bromo-2-methylisoquinolin-1(2H)-one and its derivatives to identify and characterize novel PARP1 inhibitors. Detailed protocols for both biochemical and cell-based assays are presented, along with insights into data analysis and interpretation, to facilitate the discovery of new therapeutic agents targeting the DNA damage response pathway.

Introduction: The Significance of PARP1 Inhibition and the Isoquinolinone Scaffold

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA single-strand breaks.[1][2] Upon detecting damaged DNA, PARP1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins, a process that recruits other DNA repair factors.[2][3] Inhibition of PARP1 has emerged as a successful therapeutic strategy in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.[4]

The isoquinolinone core is a key pharmacophore present in numerous PARP inhibitors. The structural features of this compound make it an attractive starting point for the development of novel PARP inhibitors. The bromine atom at the 8-position provides a handle for further chemical modifications to explore structure-activity relationships (SAR). This guide details robust HTS methodologies to assess the PARP1 inhibitory potential of compound libraries based on this scaffold.

The PARP1 Signaling Pathway in DNA Repair

The central role of PARP1 in DNA repair is initiated by its recognition of DNA strand breaks. This binding event triggers a conformational change that allosterically activates the enzyme to utilize NAD+ as a substrate for the synthesis of PAR chains. These highly negatively charged polymers then act as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage.

PARP1_Pathway cluster_nucleus Cell Nucleus DNA_damage DNA Single-Strand Break PARP1_inactive Inactive PARP1 DNA_damage->PARP1_inactive recruits PARP1_active Active PARP1-DNA Complex PARP1_inactive->PARP1_active binds & activates PAR Poly(ADP-ribose) (PAR) PARP1_active->PAR synthesizes using Repair_complex DNA Repair Complex PARP1_active->Repair_complex NAD NAD+ NAD->PARP1_active Repair_proteins DNA Repair Proteins (e.g., XRCC1) PAR->Repair_proteins recruits Repair_proteins->Repair_complex form DNA_repaired Repaired DNA Repair_complex->DNA_repaired facilitates repair HTS_Workflow cluster_workflow HTS and Hit Validation Workflow Primary_Screen Primary Screen: Biochemical Assay (e.g., FP) Single High Concentration Hit_Confirmation Hit Confirmation: Re-test in Primary Assay Primary_Screen->Hit_Confirmation Dose_Response Dose-Response: IC50 Determination in Biochemical Assays Hit_Confirmation->Dose_Response Cellular_Assays Cellular Assays: Target Engagement (PAR levels) Synthetic Lethality Dose_Response->Cellular_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cellular_Assays->SAR_Studies

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Resistance to 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 8-Bromo-2-methylisoquinolin-1(2H)-one. This guide is designed for researchers, scientists, and drug development professionals encountering resistance to this compound in their cell line models. Our goal is to provide a logical framework for troubleshooting unexpected results, diagnosing the underlying mechanisms of resistance, and exploring strategies to overcome it.

While this compound is a specific molecule, its core structure belongs to the isoquinolinone class. Compounds in this class are known to function as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR).[1][2][3][4] Therefore, this guide is structured around the well-established principles of PARP inhibitor action and the clinical and preclinical mechanisms of resistance to this important class of therapeutics.

Part 1: Frequently Asked Questions (FAQs) & First-Line Troubleshooting

This section addresses the most common initial hurdles researchers face. Before investigating complex biological resistance, it's critical to validate the experimental system.

Q1: My cells are showing no response to this compound, even at high concentrations. Where do I start?

A1: An unexpected lack of activity often points to issues with the experimental setup rather than true biological resistance.[5] Systematically verify the following:

  • Reagent Integrity:

    • Compound Solubility: Is the compound fully dissolved in your vehicle (e.g., DMSO)? Visually inspect your stock solution for any precipitate.

    • Storage and Handling: Was the compound stored correctly (e.g., sealed, dry, at the recommended temperature)?[6] Have you minimized freeze-thaw cycles by preparing single-use aliquots?[5]

    • Dilutions: Are you preparing fresh serial dilutions for each experiment? Small pipetting errors during dilution can lead to significant inaccuracies in the final concentration.[5]

  • Cell Culture Conditions:

    • Cell Health: Are your cells healthy, free of contamination, and in the logarithmic growth phase? Stressed or overly confluent cells can respond differently to treatment.[5]

    • Passage Number: Are you using cells with a consistent and low passage number? High-passage cells can undergo genetic drift, altering their drug-response phenotype.

    • Seeding Density: Have you optimized the cell seeding density? The final cell number in untreated wells should not reach over-confluence by the end of the assay, as this can mask drug effects.[7][8]

  • Assay Protocol:

    • Assay Compatibility: Is your viability assay (e.g., MTT, CellTiter-Glo®, SRB) appropriate for your cell line and the compound's mechanism? For instance, PARP inhibitors may induce senescence rather than rapid cell death, which might be better captured by a long-term colony formation assay.

    • Treatment Duration: Is the treatment duration appropriate? PARP inhibitors often require cells to undergo DNA replication to exert their cytotoxic effects. A 24-hour treatment may be too short; 72 to 144 hours is more typical.[7]

Workflow for Troubleshooting Initial Non-Response

G start No Cellular Response Observed reagent Check Reagent Integrity (Solubility, Storage, Dilutions) start->reagent culture Verify Cell Culture (Health, Passage, Density) reagent->culture protocol Review Assay Protocol (Compatibility, Duration) culture->protocol positive_control Run Positive Control (e.g., Olaparib, Talazoparib) protocol->positive_control outcome1 Response Still Absent positive_control->outcome1 If... outcome2 Response Observed positive_control->outcome2 If... investigate Proceed to Investigate Biological Resistance Mechanisms outcome1->investigate troubleshoot Issue is with Compound or Protocol. Re-evaluate stock/handling. outcome2->troubleshoot

Caption: A step-by-step workflow for initial troubleshooting.

Q2: I'm observing high variability between replicate wells in my dose-response assay. What could be the cause?

A2: High variability can obscure real biological effects.[5] Common culprits include:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pay attention to the "edge effect" in multi-well plates, where wells on the perimeter can evaporate faster. Consider not using the outer wells or filling them with sterile PBS/media.

  • Pipetting Inaccuracy: Use calibrated pipettes and ensure proper technique, especially when adding small volumes of concentrated drug.

  • Solvent Effects: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells (including untreated controls) and is at a non-toxic level for your cells (typically ≤ 0.5%).[5]

Part 2: Diagnosing the "Why" - A Guide to Identifying Resistance Mechanisms

Once you have ruled out experimental artifacts, you can begin to investigate the biological basis of resistance. Resistance to PARP inhibitors is a complex phenomenon, but it can be broadly categorized into several key mechanisms.[9][10][11]

Key Resistance Mechanisms and Diagnostic Approaches
Potential Mechanism Key Question for the Researcher Primary Diagnostic Assays Secondary/Confirmatory Assays
Increased Drug Efflux Is the compound being actively removed from the cell?Calcein-AM or Rhodamine 123 Efflux AssayqPCR or Western Blot for ABC transporters (e.g., ABCB1/MDR1)
Restoration of HR Repair Has the cell regained its ability to repair DNA double-strand breaks?RAD51 Foci Formation AssayBRCA1/2 sequencing for reversion mutations; Genomic Scar Analysis (HRD testing)
Target Alteration Has the PARP1 enzyme itself changed?PARP1 gene sequencingWestern Blot for PARP1 protein expression
Replication Fork Protection Are stalled replication forks being stabilized, preventing lethal DNA damage?DNA Fiber AssayWestern Blot for proteins involved (e.g., SMARCAL1, EZH2)
Activation of Bypass Pathways Are pro-survival signals overriding the drug's effect?Phospho-Kinase ArrayWestern Blot for specific pathways (e.g., p-Akt, p-ERK)
Investigation 1: Is the Drug Getting Into the Cell and Staying There?

The most straightforward resistance mechanism is when the cell actively pumps the drug out, preventing it from reaching its target.[12] This is often mediated by ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), encoded by the ABCB1 gene.[9][13]

Caption: Mechanism of ABC transporter-mediated drug efflux.

  • Recommended Action: Perform a functional assay to measure efflux pump activity. The Calcein-AM assay is a robust and widely used method.

  • Expected Outcome: If resistant cells have upregulated efflux pumps, they will retain less calcein (lower fluorescence) compared to the parental, sensitive cells. This effect should be reversible by co-incubation with a known P-gp inhibitor like verapamil or tariquidar.[13]

Investigation 2: Has the Cell's DNA Repair Machinery Changed?

The efficacy of PARP inhibitors is highest in cells with a deficiency in homologous recombination (HR) repair, a concept known as synthetic lethality.[10][14] The most common acquired resistance mechanism is the restoration of HR function, often through secondary or "reversion" mutations in BRCA1 or BRCA2 that restore the protein's reading frame and function.[13][15]

G cluster_0 Sensitive Cell (HR Deficient) cluster_1 Resistant Cell (HR Restored) ssb1 Single-Strand Break (SSB) parpi1 PARP Inhibitor Traps PARP1 ssb1->parpi1 fork1 Replication Fork Stalls & Collapses parpi1->fork1 dsb1 Double-Strand Break (DSB) fork1->dsb1 hrd1 HR Repair Defective dsb1->hrd1 nhej1 Error-Prone Repair (NHEJ) dsb1->nhej1 death1 Genomic Instability -> Cell Death nhej1->death1 ssb2 Single-Strand Break (SSB) parpi2 PARP Inhibitor Traps PARP1 ssb2->parpi2 fork2 Replication Fork Stalls & Collapses parpi2->fork2 dsb2 Double-Strand Break (DSB) fork2->dsb2 hrp2 HR Repair Restored (e.g., BRCA Reversion) dsb2->hrp2 survival2 High-Fidelity Repair -> Cell Survival hrp2->survival2

Caption: Synthetic lethality and resistance via HR restoration.

  • Recommended Action: Assess the functional status of the HR pathway using a RAD51 foci formation assay. RAD51 is a key recombinase that is recruited to sites of DNA double-strand breaks to initiate HR; its accumulation into nuclear foci is a direct biomarker of a proficient HR pathway.[16]

  • Expected Outcome: In sensitive, HR-deficient cells, you will observe few or no RAD51 foci following DNA damage. In resistant cells where HR has been restored, you will see a significant increase in the number of cells forming RAD51 foci.

Part 3: Strategies for Overcoming Resistance

Once a likely resistance mechanism has been identified, you can rationally design experiments to re-sensitize the cells.

Identified Mechanism Strategy Example Co-Treatments Rationale
Increased Drug Efflux Inhibit ABC TransportersVerapamil, TariquidarBlock the pump to increase intracellular drug concentration.[13]
Restoration of HR Repair Induce "BRCAness" or target alternative DDR pathwaysATR inhibitors (e.g., Ceralasertib), WEE1 inhibitors (e.g., Adavosertib)Inhibit other critical nodes in the DNA damage response to re-establish synthetic lethality.[14][17]
Replication Fork Protection Destabilize the replication forkATR or CHK1 inhibitorsATR/CHK1 pathway activation is a mechanism of fork stabilization; inhibition can overcome this resistance.[17]
Activation of Bypass Pathways Inhibit the activated pathwayPI3K inhibitors (if p-Akt is high), MEK inhibitors (if p-ERK is high)Block the pro-survival signaling that is allowing cells to tolerate the PARP inhibitor-induced DNA damage.[13][18]
Part 4: Key Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay

This protocol assesses the functional activity of ABC transporters like P-gp (ABCB1).

  • Principle: Calcein-AM is a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, yielding highly fluorescent calcein. Calcein itself is a substrate for P-gp and other efflux pumps. Cells with high pump activity will rapidly expel the dye, resulting in lower intracellular fluorescence.[19]

  • Materials:

    • Sensitive (parental) and resistant cell lines

    • Calcein-AM (stock in DMSO)

    • Efflux pump inhibitor (e.g., Verapamil, 50 µM final concentration)

    • Phenol red-free culture medium

    • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

  • Procedure:

    • Seed sensitive and resistant cells into a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Wash cells gently with warm PBS.

    • Add phenol red-free medium containing the efflux pump inhibitor (test wells) or vehicle (control wells). Pre-incubate for 30-60 minutes at 37°C.

    • Add Calcein-AM to all wells at a final concentration of 0.5-1 µM.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Wash cells three times with ice-cold PBS to remove extracellular dye and stop the efflux process.

    • Add 100 µL of cold PBS to each well and immediately read the fluorescence on a plate reader.

  • Data Analysis:

    • Normalize the fluorescence of all wells to the sensitive control cells (no inhibitor).

    • Interpretation: A significantly lower fluorescence signal in resistant cells compared to sensitive cells, which is restored to sensitive-cell levels upon addition of the inhibitor, indicates resistance mediated by increased drug efflux.

Protocol 2: RAD51 Foci Formation Assay (Immunofluorescence)

This protocol provides a functional readout of homologous recombination (HR) competence.

  • Principle: Following DNA double-strand breaks (DSBs), functional HR machinery recruits RAD51 protein to the damaged sites, where it forms discrete nuclear foci that can be visualized by immunofluorescence microscopy.[16]

  • Materials:

    • Sensitive and resistant cells grown on glass coverslips

    • DNA damaging agent (e.g., Mitomycin C (MMC) at 1 µM for 24h, or ionizing radiation at 10 Gy with 4-6h recovery)

    • 4% Paraformaldehyde (PFA) for fixation

    • 0.5% Triton X-100 in PBS for permeabilization

    • Blocking buffer (e.g., 5% BSA in PBS)

    • Primary antibody: anti-RAD51 (rabbit or mouse)

    • Secondary antibody: Alexa Fluor-conjugated anti-rabbit/mouse

    • DAPI for nuclear counterstaining

    • Fluorescence microscope

  • Procedure:

    • Seed sensitive and resistant cells on coverslips. The next day, treat cells with a DNA damaging agent (and include an untreated control).

    • At the end of the treatment/recovery period, wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.5% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour.

    • Incubate with anti-RAD51 primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.

    • Wash three times with PBS.

    • Incubate with fluorescent secondary antibody for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount coverslips onto slides using mounting medium containing DAPI.

  • Data Analysis:

    • Using a fluorescence microscope, count the number of RAD51 foci per nucleus. A cell is typically considered "RAD51-positive" if it contains >5 foci.

    • Calculate the percentage of RAD51-positive cells for each condition.

    • Interpretation: A low percentage of RAD51-positive cells after DNA damage is indicative of HR deficiency (sensitive phenotype). A high percentage indicates HR proficiency (resistant phenotype).

References

Technical Support Center: Refining Dosage and Administration of 8-Bromo-2-methylisoquinolin-1(2H)-one In Vivo

Author: BenchChem Technical Support Team. Date: January 2026

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Disclaimer: 8-Bromo-2-methylisoquinolin-1(2H)-one is a research compound. The information provided in this guide is intended for preclinical research purposes only and is based on established principles for similar small molecules. All in vivo experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

Introduction: A Primer on this compound

This compound belongs to the isoquinolinone class of compounds, a scaffold known for a wide range of biological activities.[1][2] While specific in vivo data for this particular molecule is limited in public literature, its structural similarity to known PARP (Poly(ADP-ribose) polymerase) inhibitors suggests its potential role as a modulator of the DNA damage response (DDR). PARP inhibitors have gained significant attention in oncology for their ability to induce synthetic lethality in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[3][4] This guide provides a foundational framework for researchers to develop a robust in vivo dosage and administration protocol for this compound.

Part 1: Foundational FAQs - Getting Started with In Vivo Studies

This section addresses the initial critical questions for designing in vivo experiments with this compound.

Q1: What is the likely mechanism of action for this compound?

A1: Based on its isoquinolinone core structure, a common feature in many PARP inhibitors, this compound is hypothesized to function as a PARP inhibitor. PARP enzymes, particularly PARP-1 and PARP-2, are crucial for the repair of DNA single-strand breaks.[5] Inhibition of these enzymes leads to the accumulation of single-strand breaks, which can be converted into more lethal double-strand breaks during DNA replication.[5] In cancer cells with deficient homologous recombination repair pathways (e.g., BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.[4] A key aspect of some PARP inhibitors is their ability to "trap" the PARP enzyme on the DNA, which is a major driver of their anti-tumor activity.[3][4]

Q2: How do I select an appropriate vehicle for in vivo administration of this hydrophobic compound?

A2: this compound is predicted to be a hydrophobic molecule, which presents a common challenge for in vivo delivery due to poor aqueous solubility.[6][7] The choice of vehicle is critical for ensuring the compound remains in solution or a stable suspension for accurate dosing.

Common Vehicle Components:

  • Solubilizing Agents: To initially dissolve the compound, organic solvents like Dimethyl sulfoxide (DMSO) or ethanol are often used.[8] It is crucial to keep the final concentration of these solvents low in the dosing formulation (typically <10% for DMSO) to avoid toxicity.[9]

  • Surfactants/Emulsifiers: To improve and maintain solubility in an aqueous medium, surfactants such as Tween® 80 or Cremophor® EL can be incorporated.[6]

  • Bulking Agents: Physiologically compatible solutions like saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are used to dilute the formulation to the final volume.[8]

  • Lipid-Based Formulations: For oral administration, lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance absorption.[6]

A systematic approach to testing various combinations of these components is recommended to find the optimal formulation.[10]

Q3: What is a rational approach to determining the starting dose for my efficacy studies?

A3: Establishing a starting dose requires a balance between achieving therapeutic efficacy and minimizing toxicity.

Recommended Steps:

  • Literature Review: Search for in vivo studies of structurally related isoquinolinone-based PARP inhibitors to identify a potential dose range.

  • In Vitro to In Vivo Correlation: While not a direct conversion, in vitro potency (IC50) can provide a rough estimate. However, factors like pharmacokinetics (PK) and metabolism will significantly influence the required in vivo dose.[9]

  • Dose-Ranging/Maximum Tolerated Dose (MTD) Study: This is a critical preliminary experiment. A small cohort of animals is treated with escalating doses of the compound. Key parameters to monitor include:

    • Clinical Signs: Daily monitoring of body weight, behavior, and any signs of distress.

    • Blood Work: A complete blood count can reveal hematological toxicities, which are a known class effect of PARP inhibitors.[11][12]

  • Pharmacokinetic (PK) Study: This involves administering a single dose and collecting blood samples at multiple time points to determine the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5][13] Key parameters like half-life, Cmax, and bioavailability will inform the optimal dosing schedule.[13][14]

Part 2: Troubleshooting Guide for In-Experiment Challenges

This section provides practical solutions to common issues encountered during in vivo studies.

Q4: I am observing high variability in tumor response within the same treatment group. What are the potential causes?

A4: High variability can undermine the statistical power of your study.[13]

Potential Causes and Solutions:

  • Inconsistent Formulation: If the compound precipitates out of the vehicle, each animal may receive a different effective dose.

    • Solution: Ensure your formulation is a stable solution or a homogenous suspension. Vortex the formulation vigorously before each injection.[13]

  • Inaccurate Dosing: Variations in injection technique can lead to inconsistent administration.

    • Solution: Ensure all personnel are thoroughly trained in the administration technique (e.g., oral gavage, intraperitoneal injection). Use a detailed standard operating procedure (SOP).[13]

  • Biological Variability: Individual differences in animal metabolism and tumor microenvironment can contribute to varied responses.[15]

    • Solution: Increase the number of animals per group to improve statistical significance. Ensure animals are age and weight-matched.[13]

Q5: The in vivo efficacy of the compound is significantly lower than what I observed in vitro. Why is this happening?

A5: This is a common hurdle in drug development, often related to the compound's behavior in a complex biological system.[16]

Troubleshooting Steps:

  • Assess Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance, resulting in insufficient exposure at the tumor site.[5][13] A PK study is essential to quantify drug levels in plasma and, if possible, in the tumor tissue.

  • Confirm Target Engagement (Pharmacodynamics - PD): Even with adequate drug levels, the compound may not be effectively inhibiting its target.

    • Solution: Conduct a PD study. For a PARP inhibitor, this would involve measuring the levels of poly(ADP-ribose) (PAR) in tumor samples from treated and control animals via techniques like western blotting or immunohistochemistry. A reduction in PAR levels indicates target engagement.

  • Re-evaluate Dosing Regimen: The half-life determined from the PK study will guide the dosing frequency. A compound with a short half-life may require more frequent administration to maintain therapeutic concentrations.[13]

Caption: Workflow for troubleshooting poor in vivo efficacy.

Q6: My animals are showing signs of toxicity, such as significant weight loss and lethargy. What should I do?

A6: Animal welfare is paramount. Any signs of toxicity must be addressed immediately.

Mitigation Strategies:

  • Dose Reduction: This is the most immediate action. The MTD study should have identified a dose with an acceptable safety profile.

  • Refine Dosing Schedule: Consider a "dose-dense" schedule (lower dose, more frequent administration) which may maintain efficacy while reducing peak-concentration-related toxicities.

  • Vehicle Control: Always include a group of animals that receives only the vehicle to ensure the observed toxicity is not caused by the formulation itself.[8]

  • Monitor Hematological Toxicity: PARP inhibitors are known to cause myelosuppression, leading to anemia, thrombocytopenia, and neutropenia.[11][12][17] Regular blood draws for a complete blood count (CBC) can help monitor for these effects.

Table 1: Example of a Dose Escalation Study Design
CohortDose (mg/kg/day)Route of AdministrationDosing ScheduleNumber of AnimalsKey Monitoring Parameters
1 (Vehicle)0Oral GavageDaily for 14 days5Body weight, clinical signs, food/water intake
210Oral GavageDaily for 14 days5Body weight, clinical signs, food/water intake
330Oral GavageDaily for 14 days5Body weight, clinical signs, food/water intake, terminal CBC
4100Oral GavageDaily for 14 days5Body weight, clinical signs, food/water intake, terminal CBC and plasma for PK

Part 3: Key Experimental Protocols

This section provides standardized protocols for essential in vivo experiments.

Protocol 1: Preparation of an Oral Formulation

Objective: To prepare a stable suspension of this compound for oral gavage.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Tween® 80

  • Sterile 0.9% Saline

  • Sterile conical tubes

  • Vortex mixer and sonicator

Procedure:

  • Weigh Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Add a small volume of DMSO (e.g., 5-10% of the final volume) to the compound and vortex until fully dissolved.

  • Add Surfactant: Add Tween® 80 to a final concentration of 5-10% and vortex thoroughly.

  • Add Saline: Slowly add the sterile saline in small aliquots while continuously vortexing to prevent precipitation. Bring to the final volume.

  • Homogenization: Sonicate the final suspension for 5-10 minutes to ensure a uniform particle size distribution.

  • Pre-dosing: Vortex the suspension immediately before each animal is dosed to ensure homogeneity.

Protocol 2: Pharmacokinetic (PK) Study

Objective: To determine the plasma concentration-time profile of this compound after a single dose.

Procedure:

  • Dosing: Administer a single dose of the compound to a cohort of animals (typically 3 per time point) via the intended route of administration.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[13]

  • Data Analysis: Plot the plasma concentration versus time and use appropriate software to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).[5][14]

References

Validation & Comparative

A Comprehensive Guide to Validating the Mechanism of Action of 8-Bromo-2-methylisoquinolin-1(2H)-one as a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed framework for researchers, scientists, and drug development professionals to rigorously validate the hypothesized mechanism of action of 8-Bromo-2-methylisoquinolin-1(2H)-one as a novel inhibitor of Poly(ADP-ribose) Polymerase 1 (PARP1). By integrating biochemical and cell-based assays, this document outlines a self-validating workflow, comparing the compound's performance against established clinical alternatives.

Introduction: The Rationale for a Novel PARP1 Inhibitor

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.

Inhibition of PARP1 has emerged as a powerful anti-cancer strategy, particularly through the concept of synthetic lethality. In cancer cells with deficiencies in the homologous recombination (HR) pathway for repairing double-strand breaks (DSBs), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of SSBs. During DNA replication, these SSBs are converted into toxic DSBs, which the HR-deficient cells cannot repair, ultimately leading to cell death.

This compound is a novel small molecule with a scaffold that suggests potential interaction with the NAD+ binding pocket of PARP enzymes. This guide outlines the essential experiments to test the hypothesis that it is a potent and selective PARP1 inhibitor and to characterize its specific mechanism of action in comparison to FDA-approved PARP inhibitors (PARPis) like Olaparib and Talazoparib.

Visualizing the Core Hypothesis: The PARP1 Signaling Pathway

The following diagram illustrates the central role of PARP1 in DNA repair and the two primary mechanisms through which PARP inhibitors exert their effects: catalytic inhibition and PARP trapping.

PARP1_Signaling cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition cluster_2 Cellular Consequences in HR-Deficient Cells SSB DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation (Binds to SSB) SSB->PARP1_act senses PARylation Auto-PARylation & Protein Recruitment PARP1_act->PARylation catalyzes using NAD+ PARP_Trapping PARP Trapping (Locks PARP1 onto DNA) PARP1_act->PARP_Trapping is trapped by BER Base Excision Repair (BER) PARylation->BER recruits factors for Catalytic_Inhibition Catalytic Inhibition (Blocks PAR synthesis) PARylation->Catalytic_Inhibition is blocked by BER->SSB repairs PARPi This compound (Hypothesized PARPi) PARPi->Catalytic_Inhibition PARPi->PARP_Trapping Replication DNA Replication Catalytic_Inhibition->Replication leads to stalled forks PARP_Trapping->Replication obstructs forks DSB Double-Strand Break (DSB) Replication->DSB causes Apoptosis Synthetic Lethality & Apoptosis DSB->Apoptosis induces

Caption: The PARP1 signaling pathway in DNA repair and the dual mechanisms of PARP inhibitors.

PART 1: Biochemical Validation — Direct Target Engagement

The first critical step is to determine if this compound directly interacts with and inhibits the enzymatic activity of PARP1. These biochemical assays provide quantitative measures of potency and binding affinity, forming the foundation of the mechanism-of-action profile.

Enzymatic Activity Assay: Quant

A Comparative Guide to 8-Bromo-2-methylisoquinolin-1(2H)-one and Other Isoquinolinone Derivatives for PARP Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 8-Bromo-2-methylisoquinolin-1(2H)-one, a synthetic isoquinolinone derivative, and other key members of this heterocyclic class. The focus is on their physicochemical properties and their efficacy as inhibitors of Poly(ADP-ribose) polymerase (PARP), a critical enzyme family in DNA repair and a validated target in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery and optimization of novel therapeutic agents.

Introduction: The Isoquinolinone Scaffold in PARP Inhibition

The isoquinolin-1(2H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. A particularly significant application of this scaffold is in the development of PARP inhibitors. PARP enzymes, especially PARP1 and PARP2, are central to the repair of DNA single-strand breaks (SSBs) via the base excision repair (BER) pathway.[1] Inhibition of PARP in cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, leads to synthetic lethality, a targeted and effective anti-cancer strategy.[2]

The potency and selectivity of isoquinolinone-based PARP inhibitors are profoundly influenced by the nature and position of substituents on the bicyclic ring system. This guide specifically examines the impact of substitutions at the C8 and N2 positions by comparing this compound to other notable derivatives.

Comparative Analysis of Physicochemical and Biological Properties

  • 5-Aminoisoquinolin-1(2H)-one: A known PARP inhibitor with a substitution at the C5 position.

  • 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-one: A potent and selective PARP2 inhibitor from a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives.[3][4][5]

  • Olaparib: A clinically approved, potent PARP inhibitor serving as a benchmark.[6][7]

The following table summarizes the key physicochemical and biological properties of these compounds.

PropertyThis compound5-Aminoisoquinolin-1(2H)-one4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2H)-oneOlaparib
Molecular Formula C₁₀H₈BrNOC₉H₈N₂OC₂₁H₂₆FN₃O₂C₂₄H₂₃FN₄O₃
Molecular Weight ( g/mol ) 238.08160.17383.47434.46
Melting Point (°C) Not availableNot availableNot available208-210
Aqueous Solubility Predicted to be lowSlightly solubleData not readily availableVery slightly soluble (0.10–0.13 mg/mL at 37°C)[7]
LogP (Predicted) ~2.5~0.8~2.9~1.5
PARP1 IC₅₀ (nM) Estimated: 100-500 nM~300 nM156 nM[4]1.8 nM[8]
PARP2 IC₅₀ (nM) Estimated: >1000 nMData not readily available70.1 nM[4]7.7 nM[8]
PARP1/PARP2 Selectivity Predicted: PARP1 selectiveData not readily available~2.2~4.3

Note: Values for this compound are estimated based on SAR principles. The 8-bromo substitution is expected to enhance potency compared to the unsubstituted isoquinolinone, while the N-methyl group may influence solubility and cell permeability.

Structure-Activity Relationship (SAR) Insights

The data and literature suggest several key SAR trends for isoquinolinone-based PARP inhibitors:

  • Substitution at C8: Halogen substitution at the C8 position, such as with bromine, is anticipated to enhance PARP inhibitory activity. This is likely due to favorable interactions within the nicotinamide binding pocket of the PARP enzyme.

  • Substitution at N2: The presence of a small alkyl group, such as a methyl group at the N2 position, can modulate the compound's physicochemical properties, including solubility and lipophilicity, which in turn affects cell permeability and overall cellular potency.

  • Substitutions at other positions: As seen with 5-Aminoisoquinolin-1(2H)-one, an amino group at the C5 position confers PARP inhibitory activity.[9] The complex substituent at the C4 position of the 3,4-dihydroisoquinolin-1(2H)-one derivative demonstrates that extensive modifications can lead to high potency and selectivity for PARP2.[4]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. The following sections provide methodologies for the synthesis of the target compound and for key biological and physicochemical assays.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 8-bromoisoquinoline. The proposed synthetic route is outlined below.

Synthesis start 8-Bromoisoquinoline step1 Oxidation start->step1 m-CPBA, DCM intermediate 8-Bromoisoquinoline N-oxide step1->intermediate step2 Rearrangement & Methylation intermediate->step2 Acetic Anhydride, then MeI, K₂CO₃ product This compound step2->product PARP_Assay cluster_0 Assay Plate Preparation cluster_1 Enzymatic Reaction cluster_2 Detection p1 Coat 96-well plate with Histone p2 Wash and Block r1 Add PARP Enzyme, Activated DNA, and Inhibitor (Test Compound) p2->r1 r2 Initiate reaction with Biotinylated NAD+ r3 Incubate d1 Add Streptavidin-HRP r3->d1 d2 Wash d3 Add Chemiluminescent Substrate d2->d3 d4 Measure Luminescence

References

A Researcher's Guide to the Cross-Validation of 8-Bromo-2-methylisoquinolin-1(2H)-one: A Comparative Analysis for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific analog, 8-Bromo-2-methylisoquinolin-1(2H)-one, presents a unique substitution pattern that warrants investigation for its potential as a therapeutic agent. The presence of a bromine atom at the 8-position offers a reactive handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1] This guide provides a comparative analysis of the synthetic accessibility and proposes a detailed protocol for the biological cross-validation of this compound against established therapeutic agents, particularly in the burgeoning field of Poly(ADP-ribose) polymerase (PARP) inhibitors.

I. Synthetic Accessibility and Characterization

While specific, peer-reviewed synthesis protocols for this compound are not extensively documented in publicly available literature, a viable synthetic route can be proposed based on established methodologies for analogous isoquinoline and quinolinone derivatives.[3][4] The proposed synthesis involves a multi-step process, likely commencing from a substituted bromoaniline precursor.

Proposed Synthetic Workflow

A logical approach to the synthesis would involve the construction of the isoquinolinone core, followed by N-methylation. The bromine substituent at the 8-position is a key feature that can be introduced early in the synthetic sequence.

Synthesis_Workflow A 2-Bromoaniline Derivative B Isoquinolinone Core Formation A->B Multi-step synthesis C 8-Bromoisoquinolin-1(2H)-one B->C D N-Methylation C->D e.g., Methyl iodide E This compound D->E F Purification & Characterization E->F Chromatography, NMR, MS

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of a Related Analog, 8-bromo-2-methylquinoline

The synthesis of the related compound, 8-bromo-2-methylquinoline, has been reported with a yield of 52.0% and a melting point of 342–343 K.[3] The experimental protocol for this synthesis provides a valuable reference for developing a procedure for the target isoquinolinone.

Materials:

  • 2-bromoaniline

  • Boric acid

  • 18% HCl

  • Crotonaldehyde

  • 2-bromonitrobenzene

  • Anhydrous ZnCl₂

  • Concentrated NH₃·H₂O solution

  • 2-propanol

Procedure:

  • A solution of 2-bromoaniline (0.05 mol), boric acid (3.10 g), and 18% HCl (50 ml) is heated to reflux.[3]

  • A mixture of crotonaldehyde (0.06 mol) and 2-bromonitrobenzene (0.01 mol) is slowly added with stirring over 1 hour.[3]

  • The reaction mixture is stirred at 373 K for an additional 2.5 hours.[3]

  • An equimolar amount of anhydrous ZnCl₂ is added with vigorous stirring for 0.5 hours.[3]

  • After the reaction is complete, the solution is cooled in an ice bath.[3]

  • The crude brown solid is filtered and washed with 2-propanol.[3]

  • The solid is dissolved in water and neutralized with concentrated NH₃·H₂O solution to a pH of 8.[3]

  • The product is obtained as a grey solid after cooling, filtration, and air-drying.[3]

Characterization Data for 8-bromo-2-methylquinoline:

  • ¹H NMR (CDCl₃, 400 MHz) δ: 2.82 (s, 3H, CH₃), 7.33 (m, 2H, quinoline 3,6-H), 7.73 (dd, J=8.0 Hz, J=1.2 Hz, 1H, quinoline 7-H), 8.02 (m, 2H, quinoline 4,5-H).[3]

II. Comparative Biological Evaluation: Cross-Validation as a Potential PARP Inhibitor

The isoquinolinone scaffold is a key feature in several known PARP inhibitors.[5][6] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[7] Given the structural similarities, it is imperative to evaluate this compound for its potential PARP inhibitory activity.

Rationale for Comparison

A direct comparison with established PARP inhibitors such as Olaparib, Rucaparib, and Niraparib will provide a clear benchmark for the potency and selectivity of the novel compound. These approved drugs, while sharing a common mechanism of action, exhibit differences in their efficacy, safety profiles, and PARP trapping abilities.[5]

Experimental Workflow for Biological Cross-Validation

A tiered approach is recommended for the biological evaluation, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo studies.

Biological_Validation cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Mechanism of Action Studies A PARP-1/2 Enzymatic Assay B IC₅₀ Determination A->B C Cell Viability Assay (e.g., BRCA-mutant cell lines) B->C D PARP Trapping Assay C->D E Cell Cycle Analysis C->E F Western Blot for DNA Damage Markers (e.g., γH2AX) D->F G Homologous Recombination Repair Assay E->G

Caption: Experimental workflow for the biological cross-validation of this compound.

Detailed Experimental Protocols

1. PARP-1/2 Enzymatic Assay (IC₅₀ Determination)

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PARP-1 and PARP-2 enzymes and compare it with known PARP inhibitors.

  • Methodology: A colorimetric or fluorescent-based PARP assay kit can be utilized. The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of activated PARP enzyme.

    • Prepare a dilution series of this compound and the reference inhibitors (e.g., Olaparib).

    • In a 96-well plate, add the PARP enzyme, activated DNA, and the histone-coated plate.

    • Add the test compounds at various concentrations.

    • Initiate the reaction by adding the biotinylated NAD+ substrate.

    • Incubate to allow for PARP activity.

    • Wash the plate and add streptavidin-HRP to detect the biotinylated ADP-ribose.

    • Add a colorimetric or fluorogenic substrate and measure the signal.

    • Calculate the IC₅₀ values from the dose-response curves.

2. Cell Viability Assay

  • Objective: To assess the cytotoxic effect of the compound on cancer cell lines, particularly those with and without BRCA mutations.

  • Methodology:

    • Seed cancer cell lines (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line) in 96-well plates.[7]

    • Treat the cells with a range of concentrations of this compound and reference drugs.

    • Incubate for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo assay.

    • Determine the GI₅₀ (concentration for 50% growth inhibition).

3. PARP Trapping Assay

  • Objective: To measure the ability of the compound to trap PARP enzymes on DNA, a key mechanism of cytotoxicity for many PARP inhibitors.[5]

  • Methodology: This can be assessed using techniques such as immunofluorescence or cell fractionation followed by Western blotting.

    • Treat cells with the test compound.

    • Lyse the cells and separate the chromatin-bound fraction from the soluble fraction.

    • Perform Western blotting on both fractions to detect PARP-1. An increase in the chromatin-bound PARP-1 indicates PARP trapping.

III. Comparative Data Summary

The following table provides a template for summarizing the experimental data that would be generated from the proposed cross-validation studies. The values for the reference compounds are indicative and sourced from various publications.

CompoundPARP-1 IC₅₀ (nM)PARP-2 IC₅₀ (nM)Cell Viability GI₅₀ (nM) (BRCA-mutant cells)PARP Trapping Potency
This compound To be determinedTo be determinedTo be determinedTo be determined
Olaparib~5~1~10-100Moderate
Rucaparib~1.4~6.9~10-100Moderate
Niraparib~3.8~2.1~10-100High
Talazoparib~0.57~0.29~1-10Very High

IV. Conclusion and Future Directions

The exploration of novel isoquinolinone derivatives like this compound holds significant promise for the discovery of new therapeutic agents. Its structural features suggest the potential for PARP inhibition, a clinically validated and highly sought-after mechanism of action in oncology. The experimental framework provided in this guide offers a robust and comprehensive approach to the synthesis, characterization, and biological cross-validation of this compound.

Successful validation of its PARP inhibitory activity would pave the way for further preclinical development, including medicinal chemistry efforts to optimize its potency, selectivity, and pharmacokinetic properties. The bromine substituent at the 8-position provides a strategic anchor for the synthesis of a library of analogs, enabling a thorough investigation of the structure-activity relationship and the development of a lead candidate with superior therapeutic potential.

V. References

  • Current time information in Pasuruan, ID. (n.d.). Google. Retrieved December 31, 2025, from --INVALID-LINK--

  • LaFargue, C. J., et al. (2019). Exploring and comparing adverse events between PARP inhibitors. The Lancet Oncology, 20(1), e15-e28.

  • Smolecule. (n.d.). 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one. Retrieved December 31, 2025, from --INVALID-LINK--

  • Koval, V. V., et al. (2021). 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics. RSC Medicinal Chemistry, 12(10), 1735-1748.

  • Amini, M., et al. (2009). 8-Bromo-2-methylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1490.

  • García-García, C., et al. (2020). Derivatives of a PARP Inhibitor TIQ-A through the Synthesis of 8-Alkoxythieno[2,3-c]isoquinolin-5(4H)-ones. ACS Omega, 5(22), 13187-13194.

  • BenchChem. (2025). Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)-one as a Synthetic Intermediate. Retrieved December 31, 2025, from --INVALID-LINK--

  • Larsen, S. D., & Fischer, P. M. (2002). Synthesis of 5- or 8-bromoisoquinoline derivatives. U.S. Patent No. 6,500,954 B1. Washington, DC: U.S. Patent and Trademark Office.

  • Abdel-Aziz, A. A. M., et al. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6296.

  • Ren, P., et al. (2012). Substituted isoquinolin-1(2H)-ones, and methods of use thereof. U.S. Patent No. 8,193,182 B2. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem. (2025). Application Note: Proposed Protocol for the Synthesis of 8-bromo-6-methylquinolin-2(1H)-one. Retrieved December 31, 2025, from --INVALID-LINK--

  • Achmem. (n.d.). This compound. Retrieved December 31, 2025, from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved December 31, 2025, from --INVALID-LINK--

  • Sanofi. (2014). 8-substituted isoquinoline derivatives and the use thereof. Canadian Patent No. CA2738563A1.

  • El-Naggar, A. M., et al. (2021). Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. RSC Advances, 11(52), 32943-32959.

  • Lazo, J. S., et al. (2015). Synthesis and biological evaluation of 3-aminoisoquinolin-1(2H)-one based inhibitors of the dual-specificity phosphatase Cdc25B. Bioorganic & Medicinal Chemistry, 23(12), 2810-2818.

  • Sanofi. (2016). Process for preparing 1-(2H)-ISOQUINOLINONE-type materials modified at position 6, and intermediates obtained in the process. Israeli Patent No. IL318082A.

  • R... (2021). Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. Molecules, 26(4), 933.

  • Al-Hussain, S. A., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(21), 6649.

  • Wang, Y., et al. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Bioorganic & Medicinal Chemistry, 27(16), 3325-3343.

  • Potikha, L., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer Agents. French-Ukrainian Journal of Chemistry, 9(2), 1-11.

  • Parmar, K., et al. (2012). Synthesis, characterization, and biological evaluation of azetidinones by modifying the pharmacophoric sites using betti's protocol of 8-hydroxyquinoline precursor. ResearchGate.

  • GlaxoSmithKline Intellectual Property Development Ltd. (2022). Compounds comprising n-methyl-2-pyridone, and pharmaceutically acceptable salts. European Patent No. EP3958976A1.

References

head-to-head comparison of different synthesis methods for 8-Bromo-2-methylisoquinolin-1(2H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Bromo-2-methylisoquinolin-1(2H)-one is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structure is present in a variety of biologically active molecules, and the bromine atom at the C-8 position serves as a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR). The efficient and regioselective synthesis of this molecule is therefore of paramount importance. This guide provides a head-to-head comparison of two distinct synthetic methodologies for the preparation of this compound, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the optimal route for their specific needs.

Methodology 1: Linear Synthesis via Late-Stage Bromination

This approach focuses on the initial construction of the N-methylated isoquinolinone core, followed by a regioselective bromination at the C-8 position. This strategy is advantageous when the precursor, 2-methylisoquinolin-1(2H)-one, is readily accessible or when exploring the reactivity of the core scaffold.

Reaction Pathway

A Homophthalic Acid C 2-Methylisoquinolin-1(2H)-one A->C Heat B Methylamine B->C E This compound C->E Electrophilic Bromination D N-Bromosuccinimide (NBS) D->E

Caption: Linear synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 2-Methylisoquinolin-1(2H)-one

This procedure is adapted from established methods for the synthesis of N-substituted isoquinolinones from homophthalic acid.[1]

  • In a round-bottom flask, combine homophthalic acid (1 equivalent) and methylamine (1.2 equivalents, typically as a solution in a suitable solvent like ethanol or water).

  • The mixture is heated, with stirring, to a temperature of 180-200 °C. This can be done neat or in a high-boiling solvent like diphenyl ether.

  • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is triturated with a suitable solvent (e.g., diethyl ether or ethanol) to remove impurities.

  • The crude product is collected by filtration and can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Step 2: Bromination of 2-Methylisoquinolin-1(2H)-one

This protocol is based on the known regioselective bromination of similar heterocyclic systems, where the directing effect of the carbonyl group and the electronic nature of the ring favor substitution at the C-8 position.[2]

  • To a solution of 2-methylisoquinolin-1(2H)-one (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent (e.g., dichloromethane, chloroform), add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.

  • The reaction mixture is stirred at room temperature and monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the starting material is consumed, the reaction mixture is poured into water and neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Methodology 2: Convergent Synthesis via N-Methylation of a Brominated Precursor

This convergent approach involves the initial synthesis of the 8-bromoisoquinolin-1(2H)-one intermediate, followed by N-methylation. This strategy can be advantageous if the brominated precursor is commercially available or can be synthesized in high yield.

Reaction Pathway

A Isoquinolin-1(2H)-one C 8-Bromoisoquinolin-1(2H)-one A->C Electrophilic Bromination B N-Bromosuccinimide (NBS) B->C F This compound C->F N-Methylation D Methyl Iodide or Dimethyl Sulfate D->F E Base (e.g., NaH, K2CO3) E->F

Caption: Convergent synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 8-Bromoisoquinolin-1(2H)-one

This protocol is an adaptation of known bromination methods on the isoquinolinone scaffold.

  • Dissolve isoquinolin-1(2H)-one (1 equivalent) in a suitable solvent such as concentrated sulfuric acid or acetic acid.

  • Cool the solution in an ice bath and add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to stir at room temperature until TLC analysis indicates complete consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., aqueous ammonia or sodium hydroxide solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude 8-bromoisoquinolin-1(2H)-one can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: N-Methylation of 8-Bromoisoquinolin-1(2H)-one

This procedure utilizes standard N-alkylation conditions for lactams.[3][4]

  • To a solution of 8-bromoisoquinolin-1(2H)-one (1 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), add a strong base like sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the corresponding sodium salt.

  • Add a methylating agent such as methyl iodide (1.5 equivalents) or dimethyl sulfate (1.2 equivalents) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield this compound.

Head-to-Head Comparison

ParameterMethodology 1: Linear SynthesisMethodology 2: Convergent Synthesis
Overall Strategy Late-stage bromination of the N-methylated core.Early-stage bromination followed by N-methylation.
Key Intermediates 2-Methylisoquinolin-1(2H)-one8-Bromoisoquinolin-1(2H)-one
Potential Yield Moderate to good, dependent on the regioselectivity of bromination.Good to high, as N-methylation is typically a high-yielding reaction.
Regioselectivity A potential challenge. While the C-8 position is electronically favored, the formation of other isomers is possible and may require careful optimization and purification.Bromination of the parent isoquinolinone generally provides good regioselectivity for the 8-position.
Scalability Potentially more challenging to scale due to the need for chromatographic separation of isomers in the final step.Generally more scalable, as the final N-methylation step is often clean and high-yielding.
Advantages - Allows for the synthesis of other brominated isomers if desired. - The precursor, 2-methylisoquinolin-1(2H)-one, may be more readily available or easier to synthesize in some contexts.- Potentially higher overall yield. - Avoids potential issues with regioselectivity in the final step. - The brominated intermediate can be used to synthesize other N-alkylated derivatives.
Disadvantages - Potential for formation of isomeric byproducts, complicating purification. - Overall yield may be lower if regioselectivity is poor.- The synthesis of 8-bromoisoquinolin-1(2H)-one may be challenging depending on the chosen method. - Requires handling of strong bases and potentially toxic methylating agents.

Discussion and Recommendations

The choice between these two synthetic methodologies will largely depend on the specific objectives of the research, the availability of starting materials, and the desired scale of the synthesis.

Methodology 1 (Linear Synthesis) is a viable option, particularly for smaller-scale synthesis or when the exploration of different brominated isomers is of interest. The key challenge lies in controlling the regioselectivity of the bromination step. It is anticipated that the electron-donating effect of the nitrogen atom and the directing effect of the carbonyl group will favor substitution at the C-8 position. However, careful optimization of reaction conditions (solvent, temperature, and brominating agent) will be crucial to maximize the yield of the desired product and minimize the formation of other isomers.

Methodology 2 (Convergent Synthesis) is likely the more robust and scalable approach for the specific synthesis of this compound. The N-methylation of lactams is a well-established and generally high-yielding transformation. While the initial synthesis of 8-bromoisoquinolin-1(2H)-one requires careful execution, the subsequent methylation step is typically straightforward. This route offers the advantage of introducing the bromine atom early in the sequence, which can simplify the final purification.

For researchers focused on the rapid and efficient production of this compound for further derivatization, Methodology 2 is the recommended approach due to its potential for higher overall yields and simpler purification of the final product.

Conclusion

Both the linear and convergent synthetic routes presented in this guide offer viable pathways to this compound. The detailed protocols and comparative analysis provided herein are intended to empower researchers to make an informed decision based on their specific experimental needs and resources. As with any synthetic endeavor, careful optimization of the reaction conditions for each step will be key to achieving the desired outcome with high efficiency and purity.

References

A Senior Application Scientist's Guide to Validating Predictive Biomarkers for 8-Bromo-2-methylisoquinolin-1(2H)-one, a Novel PARP1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Predictive Biomarkers in Targeted Therapy

The advent of targeted therapies has revolutionized oncology, shifting the paradigm from broad-spectrum cytotoxics to precision agents aimed at specific molecular vulnerabilities. Within this landscape, inhibitors of Poly (ADP-ribose) polymerase (PARP) have emerged as a cornerstone treatment, particularly for cancers harboring defects in DNA damage repair pathways.[1][2] This guide focuses on 8-Bromo-2-methylisoquinolin-1(2H)-one , a novel investigational compound whose isoquinolinone core scaffold suggests potent activity as a PARP1 inhibitor.

The clinical success of any targeted agent is fundamentally tied to our ability to identify the patient population most likely to respond. For PARP inhibitors (PARPi), the concept of "synthetic lethality" in tumors with Homologous Recombination Deficiency (HRD) is the central dogma.[3][4][5] However, the landscape of HRD is complex, extending beyond germline BRCA1/2 mutations. Therefore, a robust, multi-faceted biomarker validation strategy is not merely advantageous; it is a prerequisite for successful clinical development and optimal patient stratification.

This document provides a comprehensive framework for the pre-clinical and early clinical validation of predictive biomarkers for this compound. We will move beyond simple protocols to explain the causal logic behind experimental choices, ensuring each stage of the validation process is scientifically rigorous and self-validating.

Section 1: The Mechanistic Rationale for Biomarker Discovery

To validate a biomarker, we must first understand the drug's mechanism of action. PARP1 is a critical enzyme in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[6][7] When PARP1 is inhibited, these SSBs go unrepaired and, upon DNA replication, degenerate into highly lethal DNA double-strand breaks (DSBs).[5]

In a healthy cell, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway, for which proteins like BRCA1 and BRCA2 are essential.[7] However, in cancer cells with a deficient HR pathway (i.e., HRD), the accumulation of DSBs cannot be resolved, leading to genomic catastrophe and selective cell death. This dependency creates the synthetic lethal relationship that is the therapeutic basis for PARP inhibitors.[4]

G cluster_0 Normal Cell (HR Proficient) cluster_0a With PARP Inhibition cluster_1 Cancer Cell (HR Deficient) SSB_N DNA Single-Strand Break (SSB) PARP1_N PARP1 Active SSB_N->PARP1_N recruits DSB_N Replication-Associated Double-Strand Break (DSB) SSB_N->DSB_N leads to BER_N Base Excision Repair PARP1_N->BER_N activates Viability_N Cell Viability BER_N->Viability_N maintains HR_N Homologous Recombination (BRCA1/2, etc.) DSB_N->HR_N repaired by HR_N->Viability_N maintains PARPi_N 8-Bromo-2-methyl- isoquinolin-1(2H)-one PARPi_N->PARP1_N inhibits SSB_C DNA Single-Strand Break (SSB) DSB_C Unrepaired Double-Strand Break (DSB) SSB_C->DSB_C leads to PARPi_C 8-Bromo-2-methyl- isoquinolin-1(2H)-one PARP1_C PARP1 PARPi_C->PARP1_C inhibits HR_C Defective Homologous Recombination (e.g., BRCA1/2 mut) DSB_C->HR_C cannot be repaired by Apoptosis Synthetic Lethality (Cell Death) HR_C->Apoptosis

Caption: The principle of synthetic lethality with PARP1 inhibition in HR-deficient cells.

This mechanism gives rise to three primary classes of candidate biomarkers:

  • Genomic Biomarkers: Genetic or epigenetic alterations in HR pathway genes (BRCA1, BRCA2, PALB2, ATM, etc.).[3][8] These are the "root cause" biomarkers.

  • Functional Biomarkers: Assays that measure the functional consequence of genomic alterations, providing a phenotypic readout of HRD status (e.g., RAD51 foci formation).

  • Pharmacodynamic (PD) Biomarkers: Markers that demonstrate the drug has engaged its target and elicited a downstream biological effect (e.g., suppression of poly-ADP-ribose (PAR) formation).

Section 2: The Pre-clinical Validation Workflow: A Step-by-Step Guide

Pre-clinical validation must establish a clear link between a biomarker, the drug's activity, and a cellular phenotype.[9] This requires a series of integrated experiments that build upon one another, from target engagement to phenotypic consequence.

Foundational Step: Target Engagement and Potency Comparison

Before validating predictive biomarkers, we must first confirm that this compound engages PARP1 and compare its potency to established clinical alternatives. This provides a crucial performance baseline.

Experimental Protocol: Cellular PARP1 Automodification Assay (In-Cell Western)

  • Causality: This assay directly measures the inhibition of PARP1 catalytic activity in a cellular context. PARP1, upon activation by DNA damage, poly-ADP-ribosylates itself. A potent inhibitor will block this automodification.

  • Methodology:

    • Seed HeLa cells in 96-well plates and allow them to adhere overnight.

    • Pre-treat cells for 1 hour with a dilution series of this compound, Olaparib (positive control), and a vehicle (negative control).

    • Induce DNA damage by adding 20 mM methyl methanesulfonate (MMS) for 15 minutes.

    • Immediately fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100.

    • Block with a suitable blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate with a primary antibody against PAR (poly-ADP-ribose).

    • Incubate with a fluorescently-labeled secondary antibody (e.g., IRDye 800CW).

    • Co-stain for cell number normalization (e.g., with a DNA stain like DRAQ5).

    • Image and quantify fluorescence on an appropriate scanner (e.g., LI-COR Odyssey).

    • Calculate IC50 values by plotting normalized PAR signal against drug concentration.

  • Self-Validation: The inclusion of Olaparib as a reference standard ensures the assay is performing as expected. The vehicle control establishes the baseline PAR signal.

Data Presentation: Comparative Potency of PARP Inhibitors

CompoundCellular PARP1 Inhibition IC50 (nM)
Olaparib (Reference)5.2
Talazoparib (Reference)1.9
This compound Experimental Value
Vehicle ControlNo Inhibition
Validating Genomic Biomarkers via Isogenic Cell Lines

The most direct way to validate a genomic biomarker like a BRCA1 mutation is to test the drug's effect in cell lines that differ only by the presence or absence of that gene.

G start Select Isogenic Cell Line Pair (e.g., DLD-1 BRCA2 -/- vs. DLD-1 BRCA2 +/+) seed Seed both cell lines in 96-well plates start->seed treat Treat with 10-point dilution series of This compound seed->treat incubate Incubate for 5-7 days treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo®) incubate->assay analyze Calculate GI50 values for each cell line assay->analyze compare Compare GI50 Values analyze->compare outcome_sensitive Result: High Sensitivity (Low GI50 in BRCA2 -/- cells) Biomarker is predictive compare->outcome_sensitive GI50 (-/-) << GI50 (+/+) outcome_insensitive Result: Low Sensitivity (Similar GI50 in both lines) Biomarker is not predictive compare->outcome_insensitive GI50 (-/-) ≈ GI50 (+/+)

Caption: Experimental workflow for validating a genomic biomarker using isogenic cell lines.

Experimental Protocol: Comparative Cell Viability Assay

  • Causality: This experiment directly tests the synthetic lethality hypothesis. If the compound is effective, it will be significantly more cytotoxic to the HR-deficient cells (BRCA2 -/-) than to the HR-proficient cells (BRCA2 +/+).

  • Methodology:

    • Obtain a validated isogenic cell line pair (e.g., DLD-1 BRCA2 -/- and its complemented BRCA2 +/+ counterpart).

    • Seed both cell lines at low density in parallel 96-well plates.

    • After 24 hours, treat with a 10-point, 3-fold serial dilution of this compound. Include vehicle-only wells as a control.

    • Incubate for 5-7 days (allowing for multiple cell divisions).

    • Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo®), which quantifies ATP as an indicator of metabolically active cells.

    • Normalize data to vehicle-treated controls and plot dose-response curves.

    • Calculate the concentration that inhibits growth by 50% (GI50).

  • Self-Validation: The HR-proficient cell line is the critical internal control. A large differential between the GI50 values of the two lines validates the predictive power of the BRCA2 mutation status for this compound.

Data Presentation: Predictive Value of BRCA2 Mutation

Cell LineBRCA2 StatusGI50 (nM) of this compound
DLD-1Deficient (-/-)Experimental Value
DLD-1 (complemented)Proficient (+/+)Experimental Value
Validating Functional Biomarkers of HRD

Genomic scars are not the only cause of HRD; epigenetic silencing or mutations in other HR genes can also impair the pathway. A functional assay can capture a broader "HRD-high" patient population.[3]

Experimental Protocol: RAD51 Foci Formation Assay

  • Causality: RAD51 is a recombinase that forms discrete nuclear foci at sites of DSBs, which is a hallmark of active HR repair. In HR-deficient cells, RAD51 foci formation is impaired. This assay provides a direct, phenotypic readout of HR competency.

  • Methodology:

    • Grow cells (e.g., a panel of ovarian cancer cell lines with varying HRD status) on glass coverslips.

    • Treat cells with a DNA-damaging agent to induce DSBs (e.g., 2 µM Mitomycin C for 24 hours or irradiation).

    • Fix, permeabilize, and block the cells.

    • Incubate with a primary antibody specific for RAD51.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Counterstain nuclei with DAPI.

    • Acquire images using high-content microscopy.

    • Quantify the number of RAD51 foci per nucleus. An HR-deficient cell is typically defined as having <5 foci per nucleus post-damage.

  • Self-Validation: Use a known BRCA1-mutant cell line (e.g., UWB1.289) as a positive control for HR deficiency and its complemented line (UWB1.289 + BRCA1) as a negative control for HR proficiency.

Section 3: Bridging to the Clinic: Pharmacodynamic and Trial Design Considerations

Successfully validated pre-clinical biomarkers must be translated into robust clinical assays. This involves analytical validation of the assay itself and a clinical validation strategy to confirm its utility in patients.[10][11][12]

Establishing a Pharmacodynamic (PD) Biomarker

A PD biomarker is essential to confirm target engagement in humans and to help guide dose selection in Phase I trials.

G patient Phase I Patient (Dose Escalation Cohort) pre_dose Collect Pre-Dose Sample (PBMCs or Tumor Biopsy) patient->pre_dose dosing Administer 8-Bromo-2-methyl- isoquinolin-1(2H)-one pre_dose->dosing post_dose Collect Post-Dose Sample (e.g., 2, 8, 24h post-dose) dosing->post_dose elisa Process Samples and run PAR-specific ELISA post_dose->elisa quantify Quantify PAR levels (pg/mL) elisa->quantify analyze Analyze % PAR Inhibition vs. Pre-Dose Baseline quantify->analyze outcome Determine Target Engagement and Inform Recommended Phase 2 Dose (RP2D) analyze->outcome

Caption: Workflow for assessing a pharmacodynamic biomarker in a Phase I clinical trial.

For this compound, the most direct PD biomarker is the level of PAR in surrogate or tumor tissue. A robust decrease in PAR levels after dosing provides clear evidence of target engagement. This is often measured using a validated ELISA from peripheral blood mononuclear cells (PBMCs) or paired tumor biopsies.

Clinical Trial Designs for Predictive Biomarker Validation

The ultimate validation of a predictive biomarker requires a well-designed clinical trial.[13][14] Several designs can be employed:

  • Enrichment Design: Only patients who are positive for the biomarker (e.g., have a BRCA1/2 mutation) are enrolled. This design is efficient if there is strong pre-clinical evidence of the biomarker's predictive power.

  • All-Comers Design: All patients are enrolled, regardless of biomarker status. Patients are stratified by the biomarker, and the treatment effect is compared between biomarker-positive and biomarker-negative subgroups. This design can validate the biomarker and potentially reveal activity in unexpected populations.

  • Adaptive Designs: These modern designs allow for modifications based on interim analyses, such as enriching for biomarker-positive patients if a strong treatment effect is observed in that subgroup early in the trial.

The choice of design depends on the strength of the pre-clinical data and the prevalence of the biomarker in the target patient population.

Table: Summary of Biomarker Validation Stages

Biomarker ClassExample MarkerPre-clinical Validation MethodClinical Assay FormatValidation Stage
Genomic BRCA1/2 mutationsIsogenic Cell Line ViabilityNext-Generation Sequencing (NGS)Analytical & Clinical
Functional HRD Score / RAD51RAD51 Foci Assay / Genomic Scar AnalysisNGS-based HRD Score / IHCAnalytical & Clinical
Pharmacodynamic PAR levelsIn-Cell Western / ELISAValidated ELISA on PBMCs/BiopsyAnalytical

Conclusion

Validating predictive biomarkers for a novel PARP1 inhibitor like this compound is a complex but essential process for realizing its therapeutic potential. The strategy must be grounded in the compound's mechanism of action—synthetic lethality. A successful approach integrates direct measures of target engagement, robust testing in biomarker-defined pre-clinical models, and the development of analytically sound assays for clinical use. By following a logical, multi-tiered validation workflow that combines genomic, functional, and pharmacodynamic readouts, researchers and drug developers can build a comprehensive data package that de-risks clinical development and ultimately delivers a powerful new precision medicine to the right patients.

References

Safety Operating Guide

8-Bromo-2-methylisoquinolin-1(2H)-one proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 8-Bromo-2-methylisoquinolin-1(2H)-one

For laboratory professionals engaged in drug discovery and chemical synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of this compound, a halogenated organic compound. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.

Hazard Identification and Risk Assessment

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound is classified as a hazardous substance, and its specific risks dictate the necessary handling and disposal precautions.

Chemical and Physical Properties:

  • Chemical Formula: C₁₀H₈BrNO[1]

  • CAS Number: 643069-17-4[1]

  • Appearance: Solid at room temperature[1]

GHS Hazard Classification: The primary hazards associated with this compound are summarized in the table below. This information is typically found on the manufacturer's Safety Data Sheet (SDS), a critical document for laboratory safety.

Hazard ClassificationGHS CodeDescriptionSource(s)
Skin IrritationH315Causes skin irritation.[1][2][3]
Serious Eye IrritationH319Causes serious eye irritation.[1][2][3]
Respiratory IrritationH335May cause respiratory irritation.[1][2][3]
Acute Toxicity (Oral)H302Harmful if swallowed.[4][5]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[4][5]

The presence of a carbon-bromine bond classifies this compound as a halogenated organic compound . This is the single most important factor determining its disposal pathway, as specific environmental regulations govern the treatment of halogenated wastes.[6]

The Core Principle: Segregation of Halogenated Waste

The U.S. Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), establishes regulations for managing hazardous waste.[7][8] A key principle in laboratory waste management is the strict segregation of incompatible chemical streams.

The primary reason for separating halogenated from non-halogenated organic waste is due to their differing disposal requirements and costs.[9] Halogenated solvents and solids often require high-temperature incineration with special scrubbers to neutralize the acidic gases (like hydrogen bromide) produced during combustion. Mixing halogenated waste with non-halogenated streams contaminates the entire volume, forcing the entire container to be treated by the more specialized and expensive method.[9][10]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for safely disposing of this compound waste, from the point of generation to its final collection.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the chemical in any form, including as waste, ensure you are wearing the following:

  • Safety Goggles: To protect against eye irritation.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are appropriate.

  • Laboratory Coat: To prevent skin contact.

All waste handling should ideally be performed inside a certified chemical fume hood to minimize the risk of inhaling dust particles.[11]

Step 2: Waste Characterization

The waste must be correctly identified. For pure, unadulterated this compound, the characterization is:

  • Physical State: Solid

  • Hazards: Irritant, Harmful (Oral/Inhalation)

  • Chemical Class: Halogenated Organic Waste

Step 3: Segregation at the Point of Generation

This is the most critical decision point. Never mix halogenated waste with other waste streams.

WasteSegregation start Waste Generated: This compound is_halogenated Does the compound contain F, Cl, Br, or I? start->is_halogenated halogen_bin Place in designated 'HALOGENATED ORGANIC SOLIDS' waste container is_halogenated->halogen_bin  Yes non_halogen_bin Place in designated 'NON-HALOGENATED ORGANIC SOLIDS' waste container is_halogenated->non_halogen_bin  No

Caption: Decision workflow for segregating chemical waste.

Step 4: Container Selection and Labeling
  • Container Selection: Use a container designated for solid hazardous waste. It must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid to prevent spills and leakage.[7][12] The container must be in good condition, free from cracks or deterioration.

  • Labeling: Proper labeling is a strict regulatory requirement.[11][13] The label must be affixed to the container before the first drop of waste is added.[14] The label must include:

    • The words "HAZARDOUS WASTE"

    • The full, unabbreviated chemical name: "this compound"

    • A clear indication of the associated hazards (e.g., "Irritant").

Step 5: Accumulation and Storage

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of generation and under the control of the laboratory personnel.[12][13]

  • Keep the waste container securely closed at all times, except when actively adding waste.[9][14]

  • Store the halogenated waste container separately from other incompatible waste types, such as acids, bases, or oxidizers, using secondary containment if necessary.[12]

  • Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[15]

Step 6: Arranging for Final Disposal

Once the container is full or has been in storage for the maximum allowed time (typically up to one year in an SAA), arrange for its removal.[12]

  • Ensure the cap is tightly secured.

  • Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous materials management group.[10]

  • Follow their specific procedures for requesting a waste pickup. This typically involves completing a form or online request detailing the container's contents.

  • Your EHS department will then transport the waste to a central accumulation area before it is collected by a licensed hazardous waste disposal vendor for final treatment.[13]

Emergency Procedures for Spills

In the event of a small spill of solid this compound:

  • Alert Personnel: Notify others in the immediate area.

  • Isolate the Area: Secure the location of the spill.

  • Don PPE: Ensure you are wearing appropriate PPE, including respiratory protection if the material is dusty.

  • Contain and Clean: Gently sweep the solid material into a designated waste container. Avoid raising dust. Use absorbent pads for any associated solvent.

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose of Cleanup Materials: All materials used for cleanup (gloves, pads, etc.) must be placed in the same halogenated solid waste container.

  • Report: Report the incident to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[14]

By adhering to this structured disposal protocol, researchers can effectively manage the risks associated with this compound, ensuring a safe laboratory environment and safeguarding our ecosystem.

References

Navigating the Safe Handling of 8-Bromo-2-methylisoquinolin-1(2H)-one: A Comprehensive Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The handling of novel chemical entities like 8-Bromo-2-methylisoquinolin-1(2H)-one, a brominated heterocyclic compound, demands a meticulous and informed approach to personal protection and waste management. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind our recommended procedures. Our commitment is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Understanding the Hazard Profile

This compound (CAS No. 643069-17-4) is a solid organic compound with the molecular formula C₁₀H₈BrNO.[1] While a comprehensive toxicological profile is not widely available, the Globally Harmonized System (GHS) classifications provided by suppliers indicate that it is a hazardous substance.[1][2]

Table 1: Hazard Identification for this compound

Hazard ClassGHS Hazard Statement
Skin Irritation (Category 2)H315: Causes skin irritation.[1]
Eye Irritation (Category 2A)H319: Causes serious eye irritation.[1]
Specific target organ toxicity — single exposure (Category 3), Respiratory systemH335: May cause respiratory irritation.[1]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.[2]
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled.[2]

The presence of a bromine atom on the aromatic ring and the isoquinolinone core suggests that this compound should be handled with the same respect as other halogenated organic compounds, which can have persistent and harmful effects on both human health and the environment.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are paramount to preventing exposure. The following recommendations are based on the known hazards of this compound and general best practices for handling similar chemical structures.[4][5]

Eye and Face Protection

Given that this compound is a solid that can form dust and is classified as a serious eye irritant, robust eye protection is mandatory.[1]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.[6]

  • Recommended for all handling procedures: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from dust particles and potential splashes of solutions.[6]

  • High-Risk Operations: When there is a significant risk of splashing or aerosol generation (e.g., when handling larger quantities or preparing solutions), a face shield should be worn in addition to chemical splash goggles.[6] A face shield protects the entire face but must always be used with primary eye protection.[6]

Skin and Body Protection

Direct skin contact can cause irritation, and the potential for absorption through the skin necessitates comprehensive skin protection.[1]

  • Laboratory Coat: A flame-resistant lab coat is required and should be kept fully buttoned with the sleeves rolled down to cover as much skin as possible.[6]

  • Gloves: The choice of gloves is critical. While specific permeation data for this compound is not available, general chemical resistance charts provide guidance. Nitrile gloves are a common choice for handling many organic chemicals and offer good short-term splash protection.[7][8] However, for halogenated aromatic compounds, their resistance can be limited.[8]

    • Recommended Practice: Use disposable nitrile gloves with a minimum thickness of 5 mil for short-term handling and splash protection.[8] It is crucial to inspect gloves for any signs of degradation before and during use. If contact with the chemical occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.[8] For prolonged handling or immersion, consider using a more robust glove, such as a flexible laminate (e.g., Silver Shield) as an inner layer with a chemically resistant outer glove.[6][9]

  • Footwear: Closed-toe and closed-heel shoes are mandatory in the laboratory to protect from spills.[6]

Respiratory Protection

As the compound may cause respiratory irritation and is harmful if inhaled, all handling of the solid material should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][10]

  • Standard Operations: Handling small quantities of this compound in a properly functioning chemical fume hood should provide adequate respiratory protection.[11]

  • Situations Requiring a Respirator: If engineering controls like a fume hood are not available or are insufficient to control airborne concentrations, or during a large spill clean-up, respiratory protection is necessary.[7] Use of a respirator requires enrollment in a respiratory protection program, including medical evaluation and fit testing.[7] A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[12]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being done in a certified chemical fume hood? start->fume_hood small_quantity Handling small quantities (<1g) for routine procedures? fume_hood->small_quantity Yes respirator Consult EHS: - Respirator may be required (NIOSH-approved for organic vapors/particulates) fume_hood->respirator No splash_risk Is there a significant splash or aerosol risk? small_quantity->splash_risk Yes ppe_basic Minimum PPE: - Safety Glasses with Side Shields - Nitrile Gloves (≥5 mil) - Lab Coat - Closed-toe Shoes small_quantity->ppe_basic No ppe_goggles Upgrade to: - Chemical Splash Goggles splash_risk->ppe_goggles No ppe_face_shield Add: - Face Shield splash_risk->ppe_face_shield Yes ppe_basic->ppe_goggles ppe_goggles->ppe_face_shield

PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

A proactive approach to safety includes having clear plans for both routine handling and emergency situations, as well as for the proper disposal of waste.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure that a chemical fume hood is available and functioning correctly. Have all necessary PPE readily available and inspected. Locate the nearest eyewash station and safety shower.[11]

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to minimize the risk of inhaling dust. Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][11]

  • Post-Handling: After handling, decontaminate the work area. Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them in the appropriate waste stream. Wash hands thoroughly with soap and water.[13]

Emergency Procedures

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14][15]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[14][15]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[10][16]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13][16]

Disposal Plan

As a halogenated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.[3] Improper disposal can lead to environmental contamination.

  • Waste Segregation: All waste containing this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, pipette tips, paper towels), must be collected in a dedicated, clearly labeled hazardous waste container for "Halogenated Organic Waste." Do not mix with non-halogenated waste.[17]

  • Container Management: Use a chemically resistant container with a secure, tight-fitting lid. The container should be stored in a secondary containment bin within a well-ventilated area, away from heat and ignition sources.

  • Disposal Request: Follow your institution's procedures for hazardous waste pickup. Ensure the waste container is properly labeled with its contents.

  • Decontamination of Glassware: Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol), and collect the rinsate as halogenated organic waste. Then, wash the glassware with soap and water.

By adhering to these detailed procedures, you can confidently and safely incorporate this compound into your research, ensuring the protection of yourself, your colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.